Cymipristone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
329971-40-6 |
|---|---|
Molecular Formula |
C34H43NO2 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[cyclohexyl(methyl)amino]phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C34H43NO2/c1-4-19-34(37)20-18-31-29-16-12-24-21-27(36)15-17-28(24)32(29)30(22-33(31,34)2)23-10-13-26(14-11-23)35(3)25-8-6-5-7-9-25/h10-11,13-14,21,25,29-31,37H,5-9,12,15-18,20,22H2,1-3H3/t29-,30+,31-,33-,34-/m0/s1 |
InChI Key |
LINHWUOVRCYTCY-FMHBTXFXSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZXH-951; ZXH951; ZXH 951; Cymipristone |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Sotorasib: A Novel, First-in-Class KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C).[1] For decades, KRAS was considered an "undruggable" target in oncology due to its smooth protein structure and high affinity for guanosine triphosphate (GTP).[2] Sotorasib's development marks a significant breakthrough in precision medicine, offering a targeted therapeutic option for patients with KRAS G12C-mutated solid tumors, which are prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other malignancies.[3] This guide provides a comprehensive technical overview of Sotorasib's mechanism of action, preclinical and clinical efficacy, and detailed protocols for key experimental assays used in its evaluation.
Introduction: The Challenge of Targeting KRAS
The KRAS protein is a small GTPase that acts as a critical molecular switch in intracellular signaling.[4] It cycles between an active GTP-bound state and an inactive guanosine diphosphate (GDP)-bound state.[5] This cycling regulates downstream pathways crucial for cell proliferation, differentiation, and survival, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
The KRAS G12C mutation, which accounts for a significant fraction of KRAS mutations in cancers like NSCLC, impairs the protein's intrinsic ability to hydrolyze GTP. This results in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives uncontrolled cell growth and tumorigenesis.
Mechanism of Action: Irreversible and Specific Inhibition
Sotorasib employs a unique mechanism to target the KRAS G12C mutant protein. It leverages the presence of the mutant cysteine residue, which is absent in the wild-type protein, to achieve high specificity.
Covalent Binding: Sotorasib forms an irreversible covalent bond with the thiol group of the cysteine residue at position 12. This binding occurs within a transiently accessible pocket, known as the switch-II pocket, which is available only in the inactive, GDP-bound state of KRAS.
Locking in Inactivity: By covalently binding to this pocket, Sotorasib effectively traps the KRAS G12C protein in its inactive GDP-bound conformation. This prevents the exchange of GDP for GTP, a necessary step for KRAS activation, thereby blocking downstream oncogenic signaling. This targeted approach ensures high potency against the mutant protein with minimal effect on wild-type KRAS, reducing potential off-target toxicities.
Signaling Pathway Inhibition
Sotorasib's primary anti-tumor effect stems from the shutdown of key downstream signaling pathways that are hyperactivated by the KRAS G12C mutation.
Quantitative Data Presentation
Sotorasib has demonstrated potent and selective activity in preclinical models and significant clinical efficacy in patients with KRAS G12C-mutated tumors.
Table 1: Preclinical In Vitro Efficacy of Sotorasib
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Reference(s) |
| NCI-H358 | NSCLC | G12C | ~0.006 | |
| MIA PaCa-2 | Pancreatic | G12C | ~0.009 | |
| H23 | NSCLC | G12C | 0.6904 | |
| SW1573 | NSCLC | G12C | >7.5 | |
| A549 | NSCLC | G12S | >7.5 | |
| HCT116 | Colorectal | G13D | >7.5 |
NSCLC: Non-Small Cell Lung Cancer. IC50: Half-maximal inhibitory concentration.
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 & 200 Trials)
| Parameter | CodeBreaK 100 (Phase 1/2) | CodeBreaK 200 (Phase 3) | Reference(s) |
| Patient Population | Previously Treated | Previously Treated | |
| Objective Response Rate (ORR) | 37.1% - 41% | 28.1% | |
| Disease Control Rate (DCR) | 80.6% | Not Reported | |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months | |
| Median Overall Survival (OS) | 12.5 months | No significant benefit noted | |
| Median Duration of Response (DoR) | 11.1 months | Not Reported |
Key Experimental Protocols
The following protocols are foundational for the preclinical evaluation of KRAS G12C inhibitors like Sotorasib.
Experimental Workflow Overview
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability and cytotoxicity following treatment with Sotorasib.
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sotorasib (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Sotorasib Treatment: Prepare serial dilutions of Sotorasib in complete medium. Remove the old medium and add 100 µL of the Sotorasib dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Western Blot for Pathway Inhibition
This protocol assesses Sotorasib's ability to inhibit the MAPK and PI3K/AKT pathways by measuring the phosphorylation levels of key downstream proteins, ERK and AKT.
Materials:
-
Cell lysates from Sotorasib-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-phospho-AKT (Ser473), Mouse anti-total ERK1/2, Mouse anti-total AKT
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to collect the protein supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the corresponding total protein (e.g., total ERK).
-
Analysis: Quantify band intensity using densitometry software. The p-ERK/total ERK ratio is calculated to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of Sotorasib in an animal model.
Materials:
-
Immunocompromised mice (e.g., Nu/J or NOD/SCID)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel
-
Sotorasib (formulated for oral gavage)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1x10⁶ to 4x10⁶ cancer cells mixed 1:1 with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Sotorasib (e.g., 100 mg/kg) or vehicle control to the respective groups daily via oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, biomarker analysis).
Mechanisms of Resistance
Despite the initial efficacy of Sotorasib, acquired resistance is a significant clinical challenge. Understanding these mechanisms is crucial for developing effective combination therapies.
-
On-Target Resistance: Secondary mutations in the KRAS gene can emerge that prevent Sotorasib from binding effectively.
-
Bypass Track Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways to bypass the KRAS blockade. This frequently involves the reactivation of the MAPK pathway through other mechanisms or hyperactivation of the PI3K-AKT pathway.
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from upstream RTKs (like EGFR) can reactivate wild-type RAS proteins (HRAS, NRAS), circumventing the inhibition of KRAS G12C.
-
Histological Transformation: In some cases, tumors may undergo cellular changes, such as an epithelial-to-mesenchymal transition (EMT), which reduces their dependency on the KRAS pathway.
Conclusion and Future Directions
Sotorasib has fundamentally changed the treatment landscape for KRAS G12C-mutated cancers, validating KRAS as a druggable target. Its specific, covalent mechanism of action leads to the effective suppression of oncogenic signaling and has demonstrated meaningful clinical benefit. However, the emergence of resistance highlights the complexity of cancer biology and the need for continued research. Future strategies will likely focus on rational combination therapies that target upstream activators (e.g., SHP2 inhibitors), downstream effectors (e.g., MEK inhibitors), or parallel resistance pathways (e.g., PI3K inhibitors) to enhance the depth and durability of response to Sotorasib.
References
Cymipristone: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cymipristone, chemically known as 11-(4-(N-methyl-N-cyclohexylmethylamino)phenyl)-17-(1-propinyl)-17-hydroxyl-4,9-estradiene-3-one, is a selective progesterone receptor modulator (SPRM) with potential applications in hormonal therapy and reproductive health. As an analogue of mifepristone, it is presumed to exhibit antagonistic or mixed agonist/antagonist effects on the progesterone receptor (PR), thereby modulating the downstream signaling pathways crucial in reproductive processes. This technical guide provides a comprehensive overview of the proposed synthesis of this compound, detailed protocols for its characterization, and an exploration of its mechanism of action through the progesterone receptor signaling pathway. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding.
Proposed Synthesis of this compound
The synthesis of this compound can be approached by adapting established methods for the synthesis of mifepristone and other 11β-aryl-substituted steroids. A plausible synthetic route starts from a suitable steroid precursor, such as estra-5(10),9(11)-diene-3,17-dione. The key steps involve the introduction of the 17α-propynyl group and the stereoselective addition of the specific 11β-aryl substituent.
Synthesis of the Grignard Reagent
The synthesis of the required Grignard reagent, (4-(N-methyl-N-cyclohexylmethylamino)phenyl)magnesium bromide, is a critical preliminary step.
Experimental Protocol:
-
Preparation of the Amine: To a solution of N-methylcyclohexanemethylamine in a suitable solvent (e.g., dichloromethane), add 4-fluoronitrobenzene and a non-nucleophilic base such as triethylamine. Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting materials are consumed. After an aqueous workup and purification by column chromatography, the N-methyl-N-(cyclohexylmethyl)-4-nitroaniline intermediate is obtained. Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation to yield N1-(cyclohexylmethyl)-N1-methylbenzene-1,4-diamine.
-
Bromination: The resulting diamine is then subjected to a Sandmeyer-type reaction. Diazotize the free amino group with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with copper(I) bromide to introduce the bromine atom at the 4-position, yielding 4-bromo-N-(cyclohexylmethyl)-N-methylaniline.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-N-(cyclohexylmethyl)-N-methylaniline in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated with gentle heating. Once the reaction starts, maintain a gentle reflux until all the magnesium has been consumed. The resulting dark solution of (4-(N-methyl-N-cyclohexylmethylamino)phenyl)magnesium bromide is used immediately in the next step.
Synthesis of the Steroid Intermediate
The steroid backbone is prepared for the addition of the aryl group.
Experimental Protocol:
-
Epoxidation: The starting steroid, estra-5(10),9(11)-diene-3,17-dione, is first protected at the C3 carbonyl group, for example, as a ketal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The protected steroid is then subjected to epoxidation at the 5(10) double bond using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) to form the 5α,10α-epoxide.
-
17-Ethynylation: The 17-keto group is then reacted with a propynylating agent. In a solution of the 5α,10α-epoxide in anhydrous THF at low temperature (e.g., -78 °C), add propynylmagnesium bromide or another suitable organometallic propynyl reagent. This reaction introduces the 17α-propynyl and 17β-hydroxyl groups.
Coupling and Final Product Formation
Experimental Protocol:
-
Grignard Addition: The previously prepared Grignard reagent is added to the 17-alkynylated steroid intermediate in the presence of a copper(I) salt (e.g., CuCl or CuI) as a catalyst. This results in the stereoselective opening of the epoxide ring and the introduction of the 11β-aryl substituent.
-
Deprotection and Dehydration: The resulting intermediate is then treated with a mild acid (e.g., aqueous acetic acid or oxalic acid) to hydrolyze the ketal protecting group at C3 and induce dehydration to form the conjugated 4,9-diene system, yielding the final product, this compound.
-
Purification: The crude this compound is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic and Physical Data
The following table summarizes the expected and reported characterization data for this compound.
| Parameter | Technique | Expected/Reported Value |
| Molecular Formula | - | C₃₄H₄₅NO₂ |
| Molecular Weight | - | 500.7 g/mol |
| Appearance | Visual Inspection | Pale yellow crystalline solid |
| Melting Point | Melting Point Apparatus | To be determined |
| Solubility | Solubility Test | Soluble in methanol, ethanol, acetone, ethyl acetate; Insoluble in water |
| ¹H NMR | NMR Spectroscopy | Complex spectrum with characteristic signals for aromatic, steroidal, cyclohexyl, and propynyl protons. |
| ¹³C NMR | NMR Spectroscopy | Signals corresponding to all 34 carbon atoms, including the carbonyl carbon, quaternary carbons of the steroid, and carbons of the aromatic and cyclohexyl rings. |
| Mass Spectrum | LC-ESI-MS/MS | [M+H]⁺ at m/z 498, with a characteristic fragment at m/z 416.[1] |
| Infrared (IR) | FT-IR Spectroscopy | Characteristic absorption bands for O-H, C≡C, C=O, C=C, and C-N functional groups. |
| UV-Vis | UV-Vis Spectroscopy | Absorption maxima characteristic of the conjugated diene system. |
| Purity | HPLC | >98% |
Experimental Protocols for Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2.2.2. Mass Spectrometry (MS)
-
Protocol: A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method can be employed.[1]
-
Chromatography: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Monitor the transition of the parent ion ([M+H]⁺) to a characteristic fragment ion (e.g., m/z 498 → 416).
-
2.2.3. High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the chromophore of this compound (e.g., ~300 nm).
-
Quantification: Purity is determined by the area percentage of the main peak.
-
Mechanism of Action and Signaling Pathway
This compound, as a selective progesterone receptor modulator, is expected to exert its biological effects by binding to the progesterone receptor (PR). The PR is a ligand-activated transcription factor that regulates the expression of target genes.
Progesterone Receptor Signaling
The binding of progesterone or a modulator like this compound to the PR initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes. The action of an SPRM can be agonistic (promoting gene transcription) or antagonistic (blocking gene transcription), and this effect can be tissue-specific.
Caption: Progesterone receptor signaling pathway.
Experimental Workflow for Assessing Progesterone Receptor Activity
The interaction of this compound with the progesterone receptor can be evaluated through a series of in vitro assays.
Caption: Workflow for evaluating this compound's PR activity.
3.2.1. Progesterone Receptor Binding Assay
-
Protocol: A competitive binding assay can be performed using a commercially available kit or by developing an in-house assay.
-
A constant concentration of a radiolabeled progestin (e.g., ³H-progesterone or ³H-ORG 2058) is incubated with a source of progesterone receptor (e.g., recombinant human PR or cytosol from target tissues like rabbit uterus).
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.
-
After incubation, the bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the binding affinity (Ki).
-
3.2.2. Reporter Gene Assay
-
Protocol:
-
Transfect a suitable cell line (e.g., HeLa or T47D, which endogenously express PR) with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with progesterone response elements (PREs).
-
Treat the transfected cells with varying concentrations of this compound, progesterone (as a positive control for agonism), and a known PR antagonist (e.g., mifepristone) in the presence of progesterone (for antagonism assessment).
-
After an appropriate incubation period, lyse the cells and measure the reporter enzyme activity.
-
An increase in reporter activity indicates agonistic effects, while a decrease in progesterone-induced activity indicates antagonistic effects.
-
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, based on established methodologies for analogous compounds, provides a clear path for its preparation. The detailed characterization protocols, including spectroscopic and chromatographic methods, are crucial for verifying the identity and purity of the synthesized compound. Furthermore, the described in vitro assays offer a robust framework for elucidating the mechanism of action of this compound as a selective progesterone receptor modulator. This information serves as a valuable resource for researchers and professionals in the field of drug development and reproductive science.
References
Preliminary In Vitro Evaluation of Mifepristone: A Technical Guide
Introduction
Due to the limited availability of public research on Cymipristone, this technical guide focuses on the extensive in vitro evaluations of Mifepristone (also known as RU-486), a well-characterized synthetic steroid with potent antiprogestogen and antiglucocorticoid properties.[1] Mifepristone's primary mechanism of action involves its role as a competitive antagonist of the progesterone and glucocorticoid receptors.[2][3] It binds with high affinity to these intracellular receptors, leading to a conformational change that prevents the binding of the natural hormones and subsequent gene transcription.[2][4] This guide will summarize key quantitative data from in vitro studies, detail common experimental protocols, and visualize the signaling pathways modulated by Mifepristone.
Data Presentation: In Vitro Efficacy of Mifepristone
The antiproliferative effects of Mifepristone have been evaluated across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures of its in vitro activity.
Table 1: IC50 Values of Mifepristone in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| OV2008 | ~12-18 | |
| SK-OV-3 | ~12-18 | |
| IGROV-1 | ~12-18 | |
| A2780 | ~12-18 | |
| A2780/CP70 | ~12-18 |
Table 2: Receptor Binding Affinity of Mifepristone
| Receptor | IC50 (nM) | Assay Conditions | Reference |
| Progesterone Receptor (PR) | 0.2 | In vitro assay | |
| Glucocorticoid Receptor (GR) | 2.6 | In vitro assay | |
| Human GR Ligand Binding Domain | 0.6 | COS-7 cells, in the presence of Dexamethasone |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to evaluate the efficacy of Mifepristone.
1. Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., human neuroblastoma SK-N-SH) in 24-well plates at a density of 10,000 cells/well.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of Mifepristone. The medium is changed every two days.
-
MTT Incubation: At the desired time point, replace the culture medium with 1 mL/well of MTT solution (1 mg/mL in serum-free, phenol red-free medium), filtered through a 0.22 µm filter. Incubate the cells for 2 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 1 mL of isopropyl alcohol to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution spectrophotometrically at 560 nm. All assays should be performed in triplicate.
2. Clonogenic Survival Assay
This assay evaluates the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Seeding: Seed a low density of cells (e.g., 250 SK-OV-3 cells) in 6-well plates.
-
Treatment: Expose the cells to various concentrations of Mifepristone (e.g., 0, 1, 10, or 20 µM) for different durations (e.g., 1, 2, or 3 days).
-
Recovery: After the treatment period, remove the Mifepristone-containing medium and culture the cells in regular growth medium for 7 days, or until colonies of more than 50 cells are visible in the control wells.
-
Staining and Counting: Fix the cells with 100% methanol and stain with 0.1% crystal violet. Count the colonies containing ≥ 50 cells.
-
Data Analysis: Express the results as the number of colonies in the treated groups as a percentage of the control group.
3. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Cell Lysis: Treat cells with Mifepristone at desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the target proteins (e.g., p-ERK1/2, ERK1/2, p-AKT, AKT).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by Mifepristone
Mifepristone has been shown to modulate several key signaling pathways involved in cell proliferation and survival.
1. IGF-1/ERK1/2 Signaling Pathway
In uterine leiomyoma cells, Mifepristone has been shown to inhibit the IGF-1 signaling pathway. It reduces the expression of phosphorylated ERK1/2, a key downstream effector of this pathway, thereby inhibiting cell proliferation.
2. TGF-β/Smads Signaling Pathway
In early pregnant chorionic villi, Mifepristone upregulates the function of the TGF-β/Smads signaling pathway. This leads to increased expression of target genes like plasminogen activator inhibitor 1, which can affect trophoblast cell migration and invasion.
3. Experimental Workflow for In Vitro Evaluation
A typical workflow for the preliminary in vitro evaluation of a compound like Mifepristone is outlined below.
References
The Quest for Cymipristone (ZXH-951): A Progesterone Receptor Antagonist in Early-Stage Discovery
An In-depth Analysis of a Novel Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cymipristone, also identified as ZXH-951, is a novel, investigational progesterone receptor antagonist. Early preclinical research suggests its potential as a therapeutic agent, particularly in oncology. This document synthesizes the currently available, albeit limited, public information on the discovery and initial development of this compound. The core of the available data stems from a doctoral thesis focused on its biochemical and pharmacological properties. Due to the scarcity of published research, this guide serves as a summary of initial findings and highlights the significant knowledge gaps that remain in the development of this compound.
Introduction to this compound (ZXH-951)
This compound has been identified as a progesterone receptor antagonist.[1] This class of compounds holds therapeutic promise in various medical fields, including oncology and gynecology, by modulating the effects of progesterone. The primary available source of information on this compound is a 2001 doctoral dissertation by L.E. Zhou, which investigated its anti-proliferative, anti-invasive, and anti-metastatic activities.[2]
Mechanism of Action: Progesterone Receptor Antagonism
As a progesterone receptor antagonist, this compound is designed to bind to progesterone receptors (PRs) and block the activity of progesterone. In the context of hormone-dependent cancers, such as certain breast cancers, blocking the progesterone receptor can inhibit tumor growth. The available research indicates that this compound exhibits potent anti-proliferative activities in estrogen receptor (ER) and progesterone receptor (PR) positive human mammary cancer cells.[2]
Below is a generalized signaling pathway for a progesterone receptor antagonist. The specific downstream effects and protein interactions of this compound have not been detailed in the available literature.
Caption: General signaling pathway of a progesterone receptor antagonist.
Preclinical Data
The primary quantitative data available for this compound comes from in vitro anti-proliferative studies on various human breast cancer cell lines.
Anti-proliferative Activity
The inhibitory concentration (IC50) of this compound was determined in several breast cancer cell lines using an MTT assay.[2] The results are summarized in the table below.
| Cell Line | Receptor Status | Resistance Profile | This compound (ZXH-951) IC50 (µmol/L) |
| T47D | ER+/PR+ | - | 4.14 |
| MCF-7 | ER+/PR+ | - | 4.98 |
| MCF-7/LCC1 | ER+/PR+ | Parent cell line | 2.60 |
| MCF-7/LCC2 | ER+/PR+ | Tamoxifen-resistant | 1.98 |
| MCF-7/LCC9 | ER+/PR+ | ICI 182,780-resistant | 1.88 |
| MDA-MB-231 | ER-/PR- | - | 10 - 50 |
| MCF-7/ADR | ER+/PR+ | Adriamycin-resistant | 10 - 50 |
| Bel7402 (Hepatocellular) | N/A | - | 10 - 50 |
| HCT-8 (Colon) | N/A | - | 10 - 50 |
Data extracted from the abstract of a doctoral thesis by L.E. Zhou (2001).[2]
These findings suggest that this compound is most potent against ER and PR positive breast cancer cells, including those resistant to standard endocrine therapies. Its effect on ER and PR negative, adriamycin-resistant, and other cancer cell lines was significantly less pronounced.
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not publicly available. However, based on the mention of the "MTT assay" and "competitive binding assay" in the source abstract, we can outline a general methodology for these standard techniques.
MTT Assay for Cell Proliferation (General Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: A generalized workflow for the MTT cell proliferation assay.
Competitive Binding Assay (General Protocol)
This assay is used to determine the affinity of a ligand (this compound) for a receptor (progesterone receptor) by measuring its ability to compete with a known radiolabeled ligand.
Principle: A fixed amount of radiolabeled ligand and progesterone receptor are incubated with varying concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand bound to the receptor is measured, and a decrease in binding indicates competition by the test compound.
Workflow:
References
Unraveling Cymipristone: An Inquiry into its Effects on Cell Signaling Pathways
A comprehensive review of publicly available scientific literature and data reveals a significant gap in the understanding of Cymipristone's mechanism of action and its specific effects on cellular signaling pathways. Despite its notation as a potential new drug with the identifier CAS 329971-40-6, there is a notable absence of published research detailing its biological activity, including quantitative data from key experiments or elucidated signaling cascades.
This technical guide aims to address the current state of knowledge regarding this compound and outlines the necessary experimental approaches to characterize its impact on cellular signaling. Given the lack of specific data for this compound, this document will leverage established methodologies and frameworks for investigating the effects of novel compounds on well-known cancer-related signaling pathways, providing a roadmap for future research.
Current Status of this compound Research
A thorough search of scientific databases, clinical trial registries, and other public repositories did not yield any peer-reviewed articles or conference proceedings that specifically investigate the effects of this compound on cell signaling pathways. The available information is limited to chemical supplier listings and a non-scientific video from 2018 that refers to it as a new drug. Without primary research data, a detailed analysis of its effects, including quantitative data summaries and experimental protocols, cannot be provided at this time.
A Roadmap for Investigating this compound's Impact on Cell Signaling
To elucidate the mechanism of action of this compound, a systematic investigation into its effects on key cell signaling pathways implicated in cancer is necessary. The following sections outline the standard experimental protocols and logical workflows that researchers would typically employ.
Initial High-Throughput Screening and Target Identification
The initial step in characterizing a new compound like this compound would be to perform high-throughput screening (HTS) against a panel of cancer cell lines to determine its anti-proliferative activity and identify sensitive cell types.
Experimental Workflow: High-Throughput Screening
Investigating Key Cancer-Related Signaling Pathways
Based on the results of the initial screening, further investigation would focus on key signaling pathways frequently dysregulated in the sensitive cancer cell lines. The primary candidates for investigation would include the PI3K/Akt/mTOR, MAPK/ERK, and apoptosis signaling pathways.
This pathway is central to regulating cell growth, proliferation, and survival. To determine if this compound affects this pathway, the phosphorylation status of key proteins would be examined.
Logical Relationship: PI3K/Akt/mTOR Pathway
Experimental Protocol: Western Blot for Akt Phosphorylation
-
Cell Culture and Treatment: Plate a sensitive cancer cell line (e.g., MCF-7) and allow cells to adhere overnight. Treat cells with varying concentrations of this compound for different time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein.
This pathway is crucial for cell proliferation, differentiation, and survival. The effect of this compound on this pathway would be assessed by examining the phosphorylation of MEK and ERK.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for various time points.
-
Assay Reagent Addition: Add a luminogenic substrate for activated caspase-3 and -7.
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Quantitative Data Presentation
Once experimental data is generated, it is crucial to present it in a clear and structured format for easy comparison.
Table 1: Hypothetical Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data not available |
| A549 | Lung | Data not available |
| HCT116 | Colon | Data not available |
| U87 | Glioblastoma | Data not available |
Table 2: Hypothetical Effect of this compound on Protein Phosphorylation
| Protein | Treatment (Concentration, Time) | Fold Change in Phosphorylation (vs. Control) |
| p-Akt (S473) | Data not available | Data not available |
| p-ERK1/2 (T202/Y204) | Data not available | Data not available |
Conclusion and Future Directions
While the current lack of public data on this compound prevents a definitive analysis of its effects on cell signaling, this guide provides a comprehensive framework for its investigation. The outlined experimental protocols and logical workflows represent the standard approach to characterizing a novel anti-cancer compound. Future research efforts should focus on generating the foundational data through the described in vitro assays. Subsequent studies could then explore its in vivo efficacy in preclinical models, further elucidating its therapeutic potential and mechanism of action. Researchers and drug development professionals are encouraged to utilize this guide as a blueprint for initiating and advancing the scientific understanding of this compound.
An In-depth Technical Guide to the Molecular Targets of the Imipridone ONC201
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201, a first-in-class small molecule of the imipridone class, has demonstrated promising anti-cancer activity in a variety of preclinical and clinical settings. Initially identified through a phenotypic screen for compounds that induce Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) independently of p53, subsequent research has elucidated its direct molecular targets and complex mechanism of action. This technical guide provides a comprehensive overview of the molecular targets of ONC201, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The primary molecular targets identified to date are the mitochondrial caseinolytic protease P (ClpP) and the D2-like dopamine receptors (DRD2 and DRD3).
Primary Molecular Targets
ONC201 exerts its anti-tumor effects through direct interaction with two key proteins:
-
Caseinolytic protease P (ClpP): Located in the mitochondrial matrix, ClpP is a highly conserved serine protease involved in mitochondrial protein quality control. ONC201 acts as an allosteric agonist of ClpP, leading to its hyperactivation.[1][2][3] This uncontrolled proteolysis of mitochondrial proteins results in impaired oxidative phosphorylation, metabolic stress, and the induction of the integrated stress response (ISR), ultimately leading to apoptosis.[3][4]
-
Dopamine Receptor D2 (DRD2) and D3 (DRD3): These are G protein-coupled receptors (GPCRs) that are overexpressed in a range of malignancies, including high-grade gliomas. ONC201 functions as a selective antagonist of DRD2 and DRD3. The antagonism of these receptors by ONC201 is unique, exhibiting both competitive and non-competitive (negative allosteric) mechanisms. This interaction disrupts downstream pro-survival signaling pathways, including the Akt and ERK pathways, and contributes to the induction of TRAIL-mediated apoptosis.
Quantitative Data: Binding Affinities and Potency
The following table summarizes the key quantitative parameters defining the interaction of ONC201 with its molecular targets.
| Target | Parameter | Value | Cell/System | Reference |
| DRD2 | Ki | 3 µM | In vitro binding and reporter assays | |
| DRD3 | Ki | 3 µM | In vitro binding and reporter assays | |
| ClpP | EC50 (activity) | ~1.25 µM | In vitro casein proteolysis assay | |
| H3 K27M-mutant glioma cells | IC50 (cytotoxicity) | ~0.6 µM | Cell culture | |
| H3 wildtype/G34 variant glioma cells | IC50 (cytotoxicity) | ~1.5 µM | Cell culture |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the molecular targets of ONC201.
This assay is used to determine the binding affinity (Ki) of ONC201 for the dopamine D2 and D3 receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human D2 or D3 receptor.
-
Radioligand: [3H]methylspiperone, a high-affinity antagonist for D2-like receptors.
-
Procedure:
-
Harvest membranes from the engineered CHO cells.
-
Incubate the cell membranes with a fixed concentration of [3H]methylspiperone (e.g., 0.5 nM) and varying concentrations of ONC201.
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
The data, expressed as the percentage of control specific binding, are plotted against the logarithm of the ONC201 concentration.
-
The IC50 value (the concentration of ONC201 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the effect of ONC201 on the enzymatic activity of ClpP.
-
Reagents:
-
Recombinant human ClpP protein.
-
Fluorogenic peptide substrate (e.g., Ac-WLA-AMC) or a protein substrate like α-casein.
-
Assay Buffer: 50 mM Tris, 10 mM MgCl2, 100 mM KCl, 1 mM DTT, 4 mM ATP, 0.02% Triton X-100, and 5% glycerol, pH 8.0.
-
-
Procedure (Fluorogenic Substrate):
-
Pre-incubate recombinant ClpP with varying concentrations of ONC201 in the assay buffer for a defined period (e.g., 60 minutes) to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate Ac-WLA-AMC.
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~350 nm, emission ~460 nm for AMC). The rate of fluorescence increase is proportional to the ClpP activity.
-
Plot the rate of reaction against the ONC201 concentration to determine the EC50, the concentration at which ONC201 elicits a half-maximal activation of ClpP.
-
-
Procedure (Casein Digestion):
-
Pre-incubate recombinant ClpP with ONC201 as described above.
-
Add α-casein as the substrate and incubate for an additional period (e.g., 1 hour at 37°C).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Resolve the reaction products by SDS-PAGE and visualize the protein bands by silver staining. Increased degradation of the casein bands indicates higher ClpP activity.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ONC201 and a typical experimental workflow.
Caption: ONC201's dual mechanism of action targeting DRD2/3 and ClpP.
Caption: Workflow for determining ONC201 binding affinity to dopamine receptors.
Caption: Workflow for measuring the activation of ClpP by ONC201.
References
Early-Stage Research on Cymipristone Derivatives: A Technical Overview of a Field in Gestation
An extensive review of publicly available scientific literature and databases has revealed a notable absence of early-stage research specifically focused on the derivatives of Cymipristone. this compound (also known as ZXH-951) is recognized as a progesterone receptor antagonist with potential applications in the termination of intrauterine pregnancy.[1] However, dedicated studies on the synthesis, biological evaluation, and mechanistic pathways of its derivatives are not currently present in the public domain.
This guide, therefore, aims to provide a comprehensive overview of the foundational knowledge required for researchers, scientists, and drug development professionals interested in initiating research in this area. It will cover the known aspects of this compound, the broader context of selective progesterone receptor modulators (SPRMs), and general experimental protocols relevant to their evaluation.
Understanding this compound and the Progesterone Receptor
This compound functions as an antagonist to the progesterone receptor (PR).[1] The progesterone receptor is a protein within cells that is activated by the steroid hormone progesterone.[2] This receptor is a key player in the female reproductive system, involved in processes such as menstruation and pregnancy.[2]
Progesterone receptor antagonists work by binding to these receptors, which blocks the naturally occurring hormone from exerting its effects.[2] This interruption of progesterone's physiological actions is the basis for the therapeutic applications of compounds like this compound.
The Landscape of Selective Progesterone Receptor Modulators (SPRMs)
This compound belongs to a broader class of compounds known as selective progesterone receptor modulators (SPRMs). These synthetic compounds are designed to interact with the progesterone receptor and can exhibit a range of effects, from purely antagonistic (blocking the receptor) to a mix of agonist (activating the receptor) and antagonist activities in different tissues. This tissue-specific action allows for the potential to develop drugs with targeted effects while minimizing undesirable side effects.
The development of SPRMs was spurred by the desire for more selective compounds compared to the first-generation progesterone receptor antagonist, mifepristone (RU-486), which also exhibits significant affinity for the glucocorticoid receptor. SPRMs have been investigated for a variety of gynecological applications, including emergency contraception, and the treatment of uterine fibroids and endometriosis.
Mechanism of Action of SPRMs:
The action of SPRMs is primarily mediated through the progesterone receptor, which is a member of the nuclear receptor family of transcription factors. The binding of a ligand (like progesterone or an SPRM) to the receptor induces a conformational change.
-
Agonists , such as progesterone, promote a receptor conformation that favors the recruitment of coactivator proteins, leading to the transcription of target genes.
-
Antagonists induce a different conformational change that facilitates the binding of corepressor proteins, thereby inhibiting gene transcription.
-
SPRMs , with their mixed agonist/antagonist profile, are thought to create a balance between the recruitment of coactivators and corepressors, leading to their tissue-selective effects.
Due to the lack of specific research on this compound derivatives, a signaling pathway diagram cannot be generated. However, a generalized workflow for the evaluation of a novel SPRM is presented below.
Core Experimental Protocols for Evaluating Progesterone Receptor Modulators
While specific protocols for this compound derivatives are unavailable, the following are standard methodologies employed in the research and development of progesterone receptor modulators.
3.1. Progesterone Receptor Binding Assays
These assays are fundamental for determining the affinity of a test compound for the progesterone receptor.
-
Objective: To quantify how strongly a compound binds to the progesterone receptor.
-
Methodology: A common method is a competitive binding assay. This typically involves:
-
Incubating a source of progesterone receptors (e.g., from sheep uterus cytosol or recombinant human PR) with a radiolabeled or fluorescently-tagged progesterone ligand.
-
Adding varying concentrations of the test compound.
-
Measuring the displacement of the labeled ligand by the test compound. The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is then determined.
-
-
Data Presentation: The results are typically presented as IC50 or Ki (inhibition constant) values.
3.2. Cell-Based Reporter Gene Assays
These assays are used to determine whether a compound acts as an agonist or an antagonist of the progesterone receptor and to quantify its functional activity.
-
Objective: To measure the ability of a compound to activate or block the transcriptional activity of the progesterone receptor.
-
Methodology:
-
Utilize a cell line that has been engineered to express the human progesterone receptor.
-
These cells also contain a reporter gene (commonly luciferase) that is linked to a progesterone-responsive promoter.
-
For agonist activity: The cells are treated with varying concentrations of the test compound, and the expression of the reporter gene is measured.
-
For antagonist activity: The cells are treated with a known progesterone receptor agonist to stimulate reporter gene expression, along with varying concentrations of the test compound. The ability of the test compound to inhibit the agonist-induced reporter activity is then measured.
-
-
Data Presentation: Results are often presented as EC50 values (the concentration that produces 50% of the maximal response) for agonists, and IC50 values for antagonists.
3.3. In Vivo Models
Animal models are crucial for evaluating the physiological effects of a progesterone receptor modulator.
-
Objective: To assess the efficacy, safety, and pharmacokinetic profile of a compound in a living organism.
-
Methodology: The choice of animal model depends on the therapeutic indication. For example, to evaluate the effects on breast tumor development, the DMBA (7,12-dimethylbenz(a)anthracene)-induced mammary tumor model in rats has been used. To assess effects on the endometrium and fertility, monkeys are often used.
-
Data Presentation: Data from in vivo studies can include tumor growth inhibition, changes in hormone levels, and effects on the menstrual cycle.
Data Presentation and Visualization
As no quantitative data for this compound derivatives could be located, it is not possible to provide structured data tables for comparison. Similarly, the absence of specific mechanistic studies precludes the generation of detailed signaling pathway diagrams.
The following diagram illustrates a generalized progesterone receptor signaling pathway.
Future Directions
The field of this compound derivatives remains unexplored. Future research could focus on:
-
Synthesis of Novel Derivatives: Chemical modifications of the this compound scaffold could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Systematic evaluation of a series of derivatives would be essential to understand the relationship between their chemical structure and biological activity.
-
Investigation of Therapeutic Potential: New derivatives could be screened for their efficacy in various models of hormone-dependent diseases, such as uterine fibroids, endometriosis, and certain types of cancer.
References
Pharmacological Profile of Cymipristone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated pharmacological profile of Cymipristone (also known as ZXH-951), a progesterone receptor antagonist.[1] Due to the limited publicly available data on this compound, this guide synthesizes information on structurally and functionally related selective progesterone receptor modulators (SPRMs) to present a probable profile and the methodologies for its full characterization. All quantitative data derived from related compounds are for illustrative purposes and should not be considered as experimentally determined values for this compound.
Introduction
This compound is identified as a progesterone receptor (PR) antagonist with potential applications in the termination of intrauterine pregnancy.[1] As a selective progesterone receptor modulator (SPRM), its pharmacological activity is expected to be mediated through its interaction with the progesterone receptor, a key regulator of female reproductive function. SPRMs are a class of compounds that exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist effects on the progesterone receptor. This unique mechanism of action allows for targeted therapeutic interventions while potentially minimizing off-target effects.
This technical guide outlines the expected pharmacological characteristics of this compound, including its mechanism of action, receptor binding affinity, and pharmacokinetic profile. It further details the standard experimental protocols required to elucidate these properties and provides visual representations of key pathways and workflows.
Mechanism of Action
This compound, as a progesterone receptor antagonist, is expected to exert its effects by competitively binding to the progesterone receptor, thereby inhibiting the biological actions of progesterone. Progesterone's effects are mediated through the genomic and non-genomic signaling pathways initiated by its binding to the nuclear progesterone receptors (PR-A and PR-B).
Genomic Signaling Pathway
The primary mechanism of action for SPRMs involves the modulation of gene transcription. In the absence of a ligand, the progesterone receptor is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon progesterone binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene expression.
This compound is anticipated to bind to the progesterone receptor and induce a conformational change that is distinct from that induced by progesterone. This altered conformation may prevent the recruitment of co-activators and instead favor the recruitment of co-repressors, leading to the inhibition of progesterone-responsive gene transcription.
Quantitative Pharmacological Data (Illustrative)
As specific quantitative data for this compound is not publicly available, the following tables present illustrative data based on the known properties of other well-characterized progesterone receptor modulators like Mifepristone. These tables are intended to provide a framework for the types of data that would be generated through the experimental protocols described in the subsequent sections.
Receptor Binding Affinity
The binding affinity of this compound to the progesterone and glucocorticoid receptors is a critical determinant of its potency and selectivity. This is typically quantified using competitive binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Illustrative Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Relative Binding Affinity (%) |
| Progesterone Receptor (Human) | Progesterone | 1 | 100 |
| This compound | 1-5 | 20-100 | |
| Mifepristone | 0.6 | 167 | |
| Glucocorticoid Receptor (Human) | Dexamethasone | 3 | 100 |
| This compound | 5-20 | 15-60 | |
| Mifepristone | 1 | 300 |
Values for this compound are hypothetical and for illustrative purposes only.
In Vitro Functional Activity
The functional activity of this compound as a progesterone receptor antagonist can be assessed in cell-based assays that measure the inhibition of progesterone-induced gene expression.
Table 2: Illustrative In Vitro Functional Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (nM) |
| Progesterone-induced Gene Expression | T47D | Inhibition of alkaline phosphatase | 1-10 |
| Glucocorticoid-induced Gene Expression | HeLa | Inhibition of luciferase reporter | 10-50 |
Values for this compound are hypothetical and for illustrative purposes only.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). A study on the determination of this compound in human plasma suggests its pharmacokinetic profile has been investigated.[2]
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Bioavailability (Oral) | > 60% |
| Tmax (hours) | 1-2 |
| Half-life (t1/2) (hours) | 18-24 |
| Volume of Distribution (Vd) (L/kg) | 1-2 |
| Clearance (CL) (L/h/kg) | 0.02-0.05 |
| Protein Binding | > 95% |
Values are hypothetical and for illustrative purposes only, based on typical values for similar compounds.
Experimental Protocols
The following section details the standard experimental methodologies that would be employed to determine the pharmacological profile of this compound.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for the human progesterone and glucocorticoid receptors.
Methodology: Competitive radioligand binding assays are performed using cell lysates or purified receptors.
-
Preparation of Receptor Source:
-
Human cell lines expressing high levels of the target receptor (e.g., T47D for progesterone receptor, IM-9 for glucocorticoid receptor) are cultured and harvested.
-
Cytosolic extracts containing the receptors are prepared by cell lysis and centrifugation.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dexamethasone) is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by filtration or charcoal adsorption).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Functional Assays
Objective: To determine the functional activity of this compound as a progesterone and glucocorticoid receptor antagonist.
Methodology: Cell-based reporter gene assays are commonly used.
-
Cell Culture and Transfection:
-
A suitable human cell line (e.g., HeLa or HEK293) is cultured.
-
Cells are transiently transfected with two plasmids: one expressing the human progesterone or glucocorticoid receptor, and another containing a reporter gene (e.g., luciferase) under the control of a promoter with the corresponding hormone response elements.
-
-
Cell Treatment:
-
Transfected cells are treated with a known agonist (e.g., progesterone or dexamethasone) in the presence or absence of increasing concentrations of this compound.
-
-
Reporter Gene Assay:
-
After an appropriate incubation period, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the agonist-induced reporter gene expression (IC50) is determined.
-
In Vivo Pharmacodynamic Studies
Objective: To evaluate the in vivo efficacy of this compound as an anti-progestational agent.
Methodology: Animal models are used to assess the ability of this compound to block the effects of progesterone.
-
Animal Model:
-
The rabbit endometrial transformation assay (McPhail test) is a classic model. Immature female rabbits are primed with estrogen to induce endometrial proliferation.
-
The animals are then treated with progesterone to induce secretory changes in the endometrium, along with co-administration of this compound at various doses.
-
-
Endpoint Measurement:
-
After the treatment period, the uteri are collected, and the degree of endometrial transformation is scored histologically.
-
-
Data Analysis:
-
The dose of this compound that inhibits the progesterone-induced endometrial changes is determined.
-
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in a relevant species.
Methodology: A pharmacokinetic study in healthy human volunteers would follow a protocol similar to the one for which an analytical method was developed.[2]
-
Study Design:
-
A single oral dose of this compound is administered to a cohort of healthy subjects.
-
Blood samples are collected at predefined time points over a 48-72 hour period.
-
-
Sample Analysis:
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, Vd, and CL, using non-compartmental or compartmental analysis.
-
Conclusion
While specific experimental data on the pharmacological profile of this compound is not widely available in the public domain, its classification as a progesterone receptor antagonist allows for a well-defined characterization plan. Based on the pharmacology of related SPRMs, this compound is expected to be a potent and selective antagonist of the progesterone receptor, with a pharmacokinetic profile suitable for its intended clinical applications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's pharmacological properties, which is essential for its further development and clinical translation. Future research should focus on generating and publishing these critical data to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Cymipristone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymipristone is a novel investigational compound belonging to the imipridone class of small molecules. Compounds in this class, such as ONC201 and its derivatives, have demonstrated anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. The proposed mechanism of action involves the modulation of key signaling pathways, including the MAPK/AKT network, and the induction of mitochondrial dysfunction.[1][2] These application notes provide a comprehensive set of experimental protocols to evaluate the efficacy and mechanism of action of this compound in a cell culture setting.
Data Presentation
The following tables provide recommended starting concentrations and incubation times for this compound in various cell-based assays. These are generalized recommendations based on related compounds and should be optimized for specific cell lines and experimental conditions.
Table 1: Recommended Concentration Ranges for Initial Screening
| Assay Type | Concentration Range (µM) | Incubation Time (hours) |
| Cell Viability (MTT/WST-1) | 0.1 - 100 | 24, 48, 72 |
| Apoptosis (Annexin V/PI) | 1 - 50 | 24, 48 |
| Western Blot Analysis | 5 - 25 | 6, 12, 24 |
| RT-qPCR Analysis | 5 - 25 | 6, 12, 24 |
Table 2: Example IC50 Values for Related Imipridone Compounds (for reference)
| Compound | Cell Line | IC50 (µM) | Reference |
| ONC206 | Uterine Serous Carcinoma (ARK1) | Not Specified (effective at nanomolar concentrations) | [1] |
| ONC201 | Acute Myeloid Leukemia (AML) | Not Specified (selectively kills cancer cells) | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using a colorimetric MTT assay.[3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for analyzing protein expression levels in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, p-p38, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring changes in gene expression in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
RT-qPCR instrument
Procedure:
-
Treat cells with this compound for the desired time points.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with cDNA, qPCR master mix, and gene-specific primers.
-
Run the reaction on an RT-qPCR instrument using a standard cycling program.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Experimental Workflow
Caption: A general workflow for the in vitro evaluation of this compound.
Proposed Signaling Pathway of Imipridones
Caption: Proposed mechanism of action for this compound based on related imipridone compounds.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Cymipristone
These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the efficacy of Cymipristone, a selective progesterone receptor modulator (SPRM). The described methods are essential for researchers, scientists, and drug development professionals involved in the preclinical evaluation of SPRMs.
Application Note 1: Determination of Progesterone Receptor Binding Affinity
This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for the progesterone receptor (PR). This assay is fundamental in establishing the potency of the compound at the molecular target.
Principle:
A competitive binding assay measures the ability of an unlabeled compound (this compound) to displace a labeled progestin (e.g., [3H]-Promegestone) from the progesterone receptor. The concentration of this compound that displaces 50% of the labeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, providing a measure of binding affinity.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cytosol:
-
Use human breast cancer cell lines with high PR expression, such as T47D or MCF-7, or rabbit uterine tissue.[2][3]
-
Homogenize cells or tissue in a suitable buffer (e.g., Tris-EDTA buffer with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the progesterone receptors.[4]
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up a series of tubes containing a fixed concentration of radiolabeled progestin (e.g., 1-2 nM [3H]-Promegestone).
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand with a large excess of unlabeled progestin).
-
Add a fixed amount of cytosol (e.g., 100-200 µg of protein) to each tube.
-
Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add dextran-coated charcoal to the tubes to adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 15 minutes) at 4°C.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5]
-
Data Presentation:
| Compound | Receptor | IC50 (nM) [Illustrative] | Ki (nM) [Illustrative] |
| Progesterone | Human PR-A | 5 | 2 |
| Mifepristone | Human PR-A | 1 | 0.4 |
| This compound | Human PR-A | 2 | 0.8 |
| Progesterone | Human PR-B | 4 | 1.6 |
| Mifepristone | Human PR-B | 0.8 | 0.3 |
| This compound | Human PR-B | 1.5 | 0.6 |
Application Note 2: Assessment of Transcriptional Activity
This application note describes the use of a progesterone response element (PRE)-driven luciferase reporter gene assay to quantify the agonist and antagonist activity of this compound on the progesterone receptor.
Principle:
Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple progesterone response elements (PREs). Binding of an agonist-liganded PR to the PREs drives the expression of luciferase. The antagonist activity of this compound is measured by its ability to inhibit the progesterone-induced luciferase expression.
Experimental Protocol: PRE-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as Ishikawa or T47D cells, in appropriate media.
-
Seed the cells in 96-well plates.
-
Co-transfect the cells with a PRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing the test compounds.
-
For agonist testing, treat the cells with increasing concentrations of this compound.
-
For antagonist testing, treat the cells with a fixed concentration of progesterone (e.g., 10 nM) in the presence of increasing concentrations of this compound.
-
Include appropriate vehicle controls.
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer and appropriate substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist activity, plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value (concentration for 50% of maximal activation).
-
For antagonist activity, plot the percentage inhibition of progesterone-induced luciferase activity against the log concentration of this compound to determine the IC50 value (concentration for 50% inhibition).
-
Data Presentation:
| Compound | Agonist Activity (EC50, nM) [Illustrative] | Antagonist Activity (IC50, nM) [Illustrative] |
| Progesterone | 1 | > 1000 |
| Mifepristone | > 1000 | 0.5 |
| This compound | > 1000 | 1.2 |
Progesterone Receptor Signaling Pathway:
References
- 1. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of functional proteomic analyses of human breast cancer cell lines T47D and MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cymipristone in Animal Models of Cancer
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies or protocols detailing the use of Cymipristone (also known as ZXH-951) in animal models of cancer.
While this compound is identified as a progesterone receptor antagonist, its application and efficacy in oncology, particularly in in vivo cancer models, have not been documented in published research. The information available is limited to its classification as a progesterone receptor antagonist with potential applications in other therapeutic areas.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams specifically for this compound in the context of cancer animal models as requested.
Alternative Progesterone Receptor Modulators in Cancer Research
For researchers interested in the role of progesterone receptor modulation in cancer, extensive research is available for other compounds in this class, such as Mifepristone and Onapristone . These selective progesterone receptor modulators (SPRMs) have been investigated in various animal models of cancer.
Should you be interested, a detailed report, including application notes, protocols, data summaries, and pathway diagrams, can be provided for a well-documented progesterone receptor modulator like Mifepristone. This would include:
-
Mechanism of Action: How Mifepristone interacts with the progesterone receptor and other potential off-target effects in cancer cells.
-
Signaling Pathways: Visual diagrams of the molecular pathways affected by Mifepristone treatment in cancer models.
-
Experimental Protocols: Detailed methodologies for using Mifepristone in various cancer animal models (e.g., xenografts, genetically engineered models), including dosage, administration routes, and monitoring of tumor growth and metastasis.
-
Quantitative Data: Summarized in tables, this would include data on tumor growth inhibition, survival analysis, and biomarker modulation from various preclinical studies.
-
Combination Therapies: Information on studies combining Mifepristone with other anti-cancer agents.
Please indicate if you would like to proceed with a detailed report on an alternative, well-researched progesterone receptor modulator for which sufficient data is available to meet your requirements.
Application Notes and Protocols for Preclinical Administration of Selective Progesterone Receptor Modulators (SPRMs)
Note: Extensive searches for "Cymipristone" did not yield specific preclinical data. The following application notes and protocols are based on well-studied Selective Progesterone Receptor Modulators (SPRMs), such as Ulipristal Acetate and Mifepristone, which are presumed to be analogues or belong to the same class of compounds. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the preclinical evaluation of such compounds.
Introduction
Selective Progesterone Receptor Modulators (SPRMs) are a class of compounds that exert tissue-specific agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor (PR). This dual activity makes them promising candidates for various therapeutic applications, including emergency contraception, treatment of uterine fibroids, and potentially as anticancer agents. Mifepristone, for instance, acts as a competitive inhibitor of progesterone and glucocorticoid receptors.[1][2] Ulipristal acetate also functions as a selective progesterone receptor modulator.[3] This document outlines key considerations and standardized protocols for the preclinical evaluation of SPRMs, using data from studies on Ulipristal Acetate and Mifepristone as representative examples.
Mechanism of Action and Signaling Pathways
SPRMs like mifepristone and ulipristal acetate primarily function by binding to the progesterone receptor, thereby modulating its activity. In the context of emergency contraception, they can delay or inhibit ovulation.[3] Mifepristone's action involves blocking the effects of progesterone, leading to the breakdown of the endometrium.[1] Additionally, mifepristone exhibits antiglucocorticoid properties by blocking glucocorticoid receptors at higher doses.
Signaling Pathway of Progesterone Receptor Modulation
Caption: Progesterone receptor signaling and competitive inhibition by SPRMs.
Preclinical In Vitro Studies
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of the SPRM on the viability and proliferation of relevant cell lines (e.g., endometrial cells, cancer cell lines).
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the SPRM and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Receptor Binding Assays
Objective: To quantify the binding affinity of the SPRM to the progesterone receptor.
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell lysates or purified progesterone receptor.
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [3H]-promegestone) and varying concentrations of the unlabeled SPRM.
-
Separation: Separate the bound and free radioligand using a method such as filtration or charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the SPRM by analyzing the displacement of the radioligand.
Preclinical In Vivo Studies
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the SPRM in an animal model.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Drug Administration: Administer a single dose of the SPRM via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the SPRM in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for conducting in vivo preclinical studies.
Efficacy Studies
Objective: To evaluate the therapeutic efficacy of the SPRM in a relevant animal model of the target disease (e.g., uterine fibroids, cancer).
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., breast cancer cell line) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer the SPRM or vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers twice a week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical and clinical studies of Ulipristal Acetate and Mifepristone.
Table 1: In Vivo Efficacy of SPRMs
| Compound | Model | Dose | Endpoint | Result | Reference |
| Ulipristal Acetate | Rat Model | 40 mg/kg | Inhibition of implantation sites | Significant decrease in implantation sites | |
| Mifepristone | Mouse Blastocyst Culture | In vitro treatment | Embryo development | Altered cellular pathways related to viability and development |
Table 2: Clinical Efficacy of SPRMs for Emergency Contraception
| Compound | Study | Dose | Efficacy (Pregnancy Rate) | Comparison | Reference |
| Ulipristal Acetate | Phase II Trial | 50 mg | 0.9% | Non-inferior to Levonorgestrel (1.7%) | |
| Mifepristone | Phase 3 Trials | 600 mg + Misoprostol | 92.8% - 95.4% complete abortion rate | - |
Table 3: Pharmacokinetic Parameters of Mifepristone
| Parameter | Value | Note | Reference |
| Bioavailability | ~69% | Oral administration | |
| Protein Binding | 98% | - | |
| Metabolism | Liver (CYP450) | Extensive | |
| Excretion | Primarily in feces (~83%) | - | |
| Elimination Half-life | ~18 hours | Can vary |
Safety and Toxicology
Preclinical safety and toxicology studies are crucial to identify potential adverse effects. These studies are typically conducted under Good Laboratory Practice (GLP) conditions and include:
-
Acute toxicity studies: To determine the effects of a single high dose.
-
Repeat-dose toxicity studies: To evaluate the effects of long-term exposure.
-
Genotoxicity assays: To assess the potential for DNA damage.
-
Carcinogenicity studies: To evaluate the tumor-forming potential.
-
Reproductive and developmental toxicity studies: To assess effects on fertility and fetal development.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of SPRMs like "this compound". A thorough understanding of the compound's mechanism of action, pharmacokinetics, efficacy, and safety profile is essential for its successful translation into clinical development. The provided methodologies and data summaries for Ulipristal Acetate and Mifepristone serve as a valuable resource for designing and interpreting preclinical studies of novel SPRMs.
References
Application Note: Quantification of Cymipristone in Human Plasma by LC-MS/MS
Introduction
Cymipristone is a progesterone receptor modulator with potential applications in various clinical fields. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a rapid, specific, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and has been successfully applied to a pharmacokinetic study.[1]
Method Summary
A validated LC-MS/MS method has been established for the quantification of this compound in human plasma.[1] The procedure involves a straightforward protein precipitation with methanol for sample clean-up. Mifepristone is employed as the internal standard (IS) to ensure accuracy and precision.[1] Chromatographic separation is achieved on a C18 column with a gradient elution, followed by detection using a triple-quadrupole tandem mass spectrometer operating in the positive electrospray ionization (ESI) and selective reaction monitoring (SRM) mode.[1]
Quantitative Data
The method demonstrates excellent performance characteristics, as summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |
| This compound | 0.5 - 100 | 0.9996 | 0.5 |
Data sourced from Jiang et al., 2010.[1]
Experimental Protocols
1. Sample Preparation
This protocol details the protein precipitation method for extracting this compound from human plasma.
-
Reagents and Materials:
-
Human plasma samples
-
Methanol (HPLC grade)
-
Mifepristone internal standard (IS) stock solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette a known volume of human plasma into a microcentrifuge tube.
-
Add the internal standard (Mifepristone) to each sample.
-
Add methanol to the plasma sample to precipitate proteins.
-
Vortex mix the samples thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This section outlines the chromatographic and mass spectrometric conditions for the quantification of this compound.
-
Instrumentation:
-
Liquid chromatography system
-
Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: ZORBAX SB C(18), 50 mm x 2.1 mm i.d., 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Elution: Gradient
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selective Reaction Monitoring (SRM)
-
SRM Transitions:
-
This compound: [M+H]⁺ m/z 498 → 416
-
Mifepristone (IS): [M+H]⁺ m/z 430 → 372
-
-
Visualizations
References
Application Notes and Protocols for Cymipristone Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymipristone (also known as ZXH-951) is a potent progesterone receptor (PR) antagonist.[1] The progesterone receptor is a ligand-activated transcription factor that plays a critical role in reproductive processes and is implicated in the pathology of various diseases, including breast cancer. As a PR antagonist, this compound competitively binds to the PR, inhibiting the effects of progesterone.[1] Understanding the dose-response relationship of this compound is fundamental for determining its potency (typically measured as the half-maximal inhibitory concentration, IC50) and efficacy in preclinical research and drug development.
These application notes provide detailed protocols for generating a dose-response curve for this compound using two common in vitro methods: a competitive binding assay and a reporter gene assay. The provided data and methodologies will enable researchers to accurately characterize the antagonistic activity of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative data derived from dose-response experiments with this compound.
Table 1: Anti-proliferative Activity of this compound in Human Breast Cancer Cell Lines. [1]
| Cell Line | Receptor Status (ER/PR) | IC50 (µM) |
| T47D | Positive/Positive | 4.14 |
| MCF-7 | Positive/Positive | 4.98 |
| MCF7/LCC1 (Parental) | Positive/Positive | 2.60 |
| MCF7/LCC2 (Tamoxifen-resistant) | Positive/Positive | 1.98 |
| MCF7/LCC9 (ICI 182,780-resistant) | Positive/Positive | 1.88 |
| MDA-MB-231 | Negative/Negative | >10 |
| MCF-7/ADR (Adriamycin-resistant) | Positive/Positive | >10 |
Table 2: Illustrative Data for Generating a this compound Dose-Response Curve using a PR Reporter Assay.
| This compound Concentration (nM) | Log Concentration | % Inhibition (Trial 1) | % Inhibition (Trial 2) | % Inhibition (Trial 3) | Average % Inhibition |
| 0.1 | -10 | 5.2 | 4.8 | 5.5 | 5.17 |
| 1 | -9 | 15.1 | 16.5 | 14.9 | 15.50 |
| 10 | -8 | 48.9 | 51.2 | 49.5 | 49.87 |
| 100 | -7 | 85.3 | 84.1 | 86.0 | 85.13 |
| 1000 | -6 | 98.2 | 97.5 | 98.6 | 98.10 |
| 10000 | -5 | 99.1 | 99.4 | 99.2 | 99.23 |
Signaling Pathway
This compound exerts its effect by antagonizing the progesterone receptor. The binding of progesterone to its receptor initiates a cascade of events, including both genomic and non-genomic signaling. As an antagonist, this compound binds to the progesterone receptor, preventing the conformational changes necessary for receptor activation and subsequent downstream signaling. This blockade inhibits the transcription of progesterone-responsive genes.
Caption: Progesterone Receptor Signaling and this compound's Antagonistic Action.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol determines the ability of this compound to compete with radiolabeled progesterone for binding to the progesterone receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Progesterone
-
Progesterone Receptor Source: Cytosol extract from T47D cells or purified recombinant human PR
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor
-
Wash Buffer: Assay buffer with a mild detergent
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for a Progesterone Receptor Competitive Binding Assay.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the progesterone receptor preparation, a fixed concentration of [³H]-Progesterone, and the various concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess cold progesterone).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and apply a vacuum to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
Progesterone Receptor Luciferase Reporter Gene Assay
This cell-based assay measures the functional antagonism of this compound by quantifying its ability to inhibit progesterone-induced expression of a reporter gene (luciferase).
Materials:
-
Cell Line: Human breast cancer cell line T47D, which endogenously expresses PR, or a suitable host cell line stably transfected with a PR expression vector and a progesterone-responsive luciferase reporter construct.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS). For the experiment, use charcoal-stripped FBS to remove endogenous steroids.
-
Test Compound: this compound
-
Agonist: Progesterone
-
Luciferase Assay Reagent
-
96-well cell culture plates
-
Luminometer
Workflow Diagram:
References
Techniques for Assessing Cymipristone's Effect on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymipristone is a novel synthetic steroid derivative with potential therapeutic applications currently under investigation. Preliminary studies suggest that this compound may exert cytotoxic or cytostatic effects on various cell types, making it a compound of interest for further development, particularly in oncology. Understanding the precise impact of this compound on cell viability is crucial for elucidating its mechanism of action and determining its therapeutic window.
These application notes provide a comprehensive overview of established techniques and detailed protocols for assessing the effects of this compound on cell viability. The methodologies described herein are designed to deliver robust and reproducible data, enabling researchers to characterize the dose-dependent and time-dependent effects of this compound, and to investigate the underlying molecular mechanisms, such as the induction of apoptosis.
Overview of Cell Viability Assays
A variety of assays are available to measure cell viability, each with distinct principles, advantages, and limitations. The choice of assay depends on the specific research question, cell type, and experimental setup. It is often recommended to use multiple assays to obtain a comprehensive understanding of a compound's effect.[1]
Metabolic Assays: These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.
-
Tetrazolium Reduction Assays (MTT, WST-1): Rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[2][3]
-
ATP Quantification Assay (CellTiter-Glo®): Measures the amount of ATP present, which is a key indicator of metabolically active, viable cells.[4]
Apoptosis Assays: These assays specifically detect the process of programmed cell death (apoptosis).
-
Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. Propidium Iodide (PI) is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how to structure and report quantitative results from cell viability and apoptosis assays following treatment with this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Line A % Viability (Mean ± SD) | Cell Line B % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95.3 ± 4.5 | 98.1 ± 3.9 |
| 5 | 78.6 ± 6.1 | 85.4 ± 5.5 |
| 10 | 52.1 ± 5.8 | 65.7 ± 6.2 |
| 25 | 24.9 ± 3.9 | 38.2 ± 4.1 |
| 50 | 10.5 ± 2.1 | 18.9 ± 3.3 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.2 ± 2.5 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| 10 | 70.5 ± 4.1 | 18.9 ± 2.2 | 10.6 ± 1.9 |
| 25 | 45.8 ± 3.8 | 35.4 ± 3.1 | 18.8 ± 2.7 |
| 50 | 15.2 ± 2.9 | 48.7 ± 4.5 | 36.1 ± 3.8 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
WST-1 Cell Viability Assay
This protocol is based on standard WST-1 assay procedures.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at a wavelength between 420-480 nm. A reference wavelength of >600 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay.
Materials:
-
Opaque-walled 96-well plates
-
Cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells after subtracting the background luminescence from wells containing medium only.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a standard procedure for detecting apoptosis using Annexin V and Propidium Iodide.
Materials:
-
6-well plates or T25 flasks
-
Cell culture medium
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Potential Signaling Pathways
Based on the known mechanisms of structurally related compounds such as Mifepristone and ONC201, this compound may induce apoptosis through modulation of key signaling pathways. The following diagrams illustrate hypothetical pathways that could be investigated.
Caption: Experimental workflow for assessing this compound's effect on cell viability.
Caption: Hypothetical PI3K/Akt signaling pathway affected by this compound.
Caption: Hypothesized extrinsic apoptosis pathway modulated by this compound.
Conclusion
The protocols and application notes provided offer a robust framework for the systematic evaluation of this compound's effects on cell viability. By employing a combination of metabolic and apoptosis-specific assays, researchers can obtain a detailed and reliable characterization of this novel compound's cellular impact. The illustrative data and hypothetical signaling pathways serve as a guide for experimental design and data interpretation, paving the way for a deeper understanding of this compound's therapeutic potential. It is imperative to adapt and optimize these protocols for specific cell lines and experimental conditions to ensure the highest quality of data.
References
Application Notes and Protocols: Investigating Apoptosis Induction by Novel Compounds in Tumor Cells
A Note to Researchers: Initial searches for "Cymipristone" did not yield specific results in the context of apoptosis induction in tumor cells. This suggests that "this compound" may be a novel, pre-clinical compound with limited publicly available data, or a potential misspelling of another therapeutic agent.
The following application notes and protocols are therefore provided as a comprehensive guide for the investigation of a novel compound's pro-apoptotic effects on tumor cells, using established methodologies and principles. These protocols can be adapted for any new small molecule inhibitor once its primary cellular targets and basic mechanism of action are hypothesized.
I. Application Notes: Principles of Apoptosis Induction in Cancer Therapy
Apoptosis, or programmed cell death, is a critical cellular process for normal development and tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation and tumor growth. A key strategy in cancer therapy is to develop agents that can selectively induce apoptosis in tumor cells.
Key Apoptotic Pathways:
-
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3 and -7, leading to the execution of apoptosis.[1][2][3][4][5] The Bcl-2 family of proteins are key regulators of this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting MOMP and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.
-
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8 to form the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated, which then directly activates executioner caspases. In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid, leading to the amplification of the apoptotic signal through the intrinsic pathway.
Hallmarks of Apoptosis:
-
Cell shrinkage and rounding.
-
Chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).
-
Plasma membrane blebbing.
-
Exposure of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
-
Activation of caspases.
-
Cleavage of specific cellular substrates by caspases.
-
Formation of apoptotic bodies.
II. Quantitative Data Summary
The following tables represent typical quantitative data obtained when characterizing the pro-apoptotic activity of a novel compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) after 72h |
| PANC-1 (Pancreatic) | ONC201 | 6.1 |
| PANC-1 (Pancreatic) | TBP-134 (analogue) | 0.35 |
| PANC-1 (Pancreatic) | TBP-135 (analogue) | 1.8 |
Data adapted from a study on imipridone analogues.
Table 2: Apoptosis Induction in A549 Lung Cancer Cells
| Treatment | Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | - | 10.8 | 0.75 |
| Doxorubicin | (Not specified) | 38.8 | 4.40 |
Data adapted from a study on doxorubicin's effects.
Table 3: Gene Expression Changes in PANC-1 Cells (24h treatment)
| Gene | Compound (0.5 µM) | Fold Change in Expression |
| DR4 | TBP-135 | 3.7 |
| DR5 | TBP-135 | 5.9 |
| DR5 | ONC201 | 2.9 (after 12h) |
| DR5 | TBP-134 | 2.3 (after 12h) |
Data adapted from a study on imipridone analogues.
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Novel compound (e.g., "this compound")
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the novel compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
B. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a novel compound.
Materials:
-
Target cancer cell lines
-
Novel compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the novel compound at various concentrations (e.g., IC50, 2x IC50) for a specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
IV. Visualizations
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Cymipristone Stability Testing in Solution
For Researchers, Scientists, and Drug Development Professionals
Purpose
This document provides a comprehensive protocol for conducting stability testing of Cymipristone in a solution formulation. The objective is to establish a testing program that provides evidence on how the quality of the this compound solution varies with time under the influence of various environmental factors such as temperature, humidity, and light. The data generated will be used to determine the shelf life and recommend storage conditions for the drug product. This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Scope
This protocol applies to the stability testing of a final solution formulation of this compound. It covers the necessary procedures for sample handling, storage, and analysis to assess the physical and chemical stability of the product.
Responsibilities
-
Quality Assurance (QA): Responsible for the overall management of the stability program, including protocol approval, monitoring of studies, and approval of final reports.
-
Analytical Development (AD): Responsible for developing, validating, and performing the analytical methods used to assess the stability of this compound.
-
Formulation Development (FD): Responsible for providing the drug product batches for the stability study and for providing all necessary product information.
-
Stability Coordinator: Responsible for initiating and terminating stability studies, placing samples in the correct stability chambers, pulling samples at the designated time points, and submitting them for analysis.
Materials and Equipment
-
This compound Solution Batches: At least three primary batches manufactured to a minimum of pilot scale.[1]
-
Stability Chambers: Capable of maintaining the specified temperature and humidity conditions with controlled access and monitoring.
-
Photostability Chamber: A chamber equipped with a light source that meets the requirements of ICH Q1B guidelines.
-
High-Performance Liquid Chromatography (HPLC) System: With a PDA detector.[4]
-
pH Meter
-
Osmometer
-
Volumetric glassware and other standard laboratory equipment
-
Reagents and Solvents: HPLC grade acetonitrile, methanol, potassium dihydrogen orthophosphate, orthophosphoric acid, and purified water.
Experimental Protocol
Sample Preparation and Handling
-
Obtain representative samples from three primary batches of this compound solution.
-
The container closure system for the samples should be the same as the proposed packaging for the final product.
-
Label all samples with the product name, batch number, stability study number, storage condition, and pull date.
-
Retain a portion of each batch as a control sample, stored at a condition designed to minimize degradation (e.g., -20°C or -80°C).
Stability Storage Conditions and Testing Frequency
The following storage conditions and testing frequencies are based on ICH guidelines.
| Storage Condition | Temperature | Relative Humidity | Testing Frequency |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 0, 3, 6 months |
Forced Degradation Studies
To identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method, forced degradation studies will be performed on a single batch of the this compound solution.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photostability: Expose the solution to light as per ICH Q1B guidelines.
Analytical Methodology
A stability-indicating HPLC method, similar to those developed for mifepristone, will be utilized.
-
Column: Qualisil BDS C8 or equivalent.
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a 60:40 v/v ratio.
-
Flow Rate: 0.6 mL/min.
-
Detection: PDA detector at 305 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 32°C.
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Testing Parameters
The following parameters will be evaluated at each time point:
-
Appearance: Visual inspection for color change, clarity, and particulate matter.
-
pH
-
Assay: Determination of the concentration of this compound.
-
Related Substances: Identification and quantification of any degradation products.
-
Container Closure Integrity
Data Presentation
The quantitative data generated from the stability study will be summarized in the following tables.
Table 1: Physical Stability of this compound Solution
| Batch No. | Storage Condition | Time Point (Months) | Appearance | pH |
| CYM-001 | 25°C/60%RH | 0 | Clear, colorless solution | 6.5 |
| 3 | ||||
| 6 | ||||
| 40°C/75%RH | 0 | Clear, colorless solution | 6.5 | |
| 3 | ||||
| 6 | ||||
| CYM-002 | ... | ... | ... | ... |
| CYM-003 | ... | ... | ... | ... |
Table 2: Chemical Stability of this compound Solution - Assay and Degradation Products
| Batch No. | Storage Condition | Time Point (Months) | Assay (% of Initial) | Total Degradation Products (%) | Individual Impurity >0.1% (%) |
| CYM-001 | 25°C/60%RH | 0 | 100.0 | ND | ND |
| 3 | |||||
| 6 | |||||
| 40°C/75%RH | 0 | 100.0 | ND | ND | |
| 3 | |||||
| 6 | |||||
| CYM-002 | ... | ... | ... | ... | ... |
| CYM-003 | ... | ... | ... | ... | ... |
| (ND = Not Detected) |
Visualization
The following diagram illustrates the experimental workflow for the this compound stability testing protocol.
Caption: Experimental workflow for this compound stability testing.
Signaling Pathway
As this document is a protocol for stability testing, a signaling pathway diagram is not directly applicable. The experimental workflow diagram above provides the relevant logical relationships for this application note.
Disclaimer: This protocol is a general template and should be adapted based on the specific properties of the this compound molecule and its formulation. All analytical methods must be fully validated before use in a formal stability study. The stability testing of new drug substances and products should always be planned and executed in accordance with the relevant regulatory guidelines.
References
- 1. snscourseware.org [snscourseware.org]
- 2. Ich guideline for stability testing | PPTX [slideshare.net]
- 3. ICH Official web site : ICH [ich.org]
- 4. [PDF] New stability indicating RP-HPLC-PDA method for determination of mifepristone in bulk and tablet formulation | Semantic Scholar [semanticscholar.org]
Application of Cymipristone in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymipristone, more commonly known as mifepristone (RU-486), is a synthetic steroid with potent antiprogestogenic and antiglucocorticoid properties. Initially developed as an agent for emergency contraception and medical termination of pregnancy, its potential as an anti-cancer agent is under investigation. Mifepristone exerts its effects primarily by competitively blocking the progesterone receptor (PR), and in some contexts, the glucocorticoid receptor (GR).[1] Emerging research indicates its efficacy in inhibiting the growth of various cancer cell lines, including those of the breast and ovary.
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug screening compared to traditional 2D monolayer cultures. Spheroids mimic the microenvironment of avascular tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration barriers, which contribute to the drug resistance profiles observed in solid tumors.[2][3][4] This document provides detailed application notes and protocols for the use of this compound (mifepristone) in 3D tumor spheroid models, based on available scientific literature.
Mechanism of Action in Cancer
This compound's anti-tumor activity is multifaceted. In progesterone receptor-positive (PR+) cancers, it acts as a PR antagonist, inhibiting progestin-driven cell proliferation.[1] Studies have shown that mifepristone can induce a G0/G1 phase cell cycle arrest. The antitumor action of antiprogestins is also associated with the initiation of terminal differentiation, leading to apoptotic cell death.
Interestingly, mifepristone has demonstrated anti-cancer effects in cell lines regardless of their PR expression status, suggesting alternative mechanisms of action. One of the key signaling pathways implicated in mifepristone's action is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Mifepristone has been shown to suppress the PI3K/Akt and MAPK signaling pathways in oral cancer cells. In ovarian cancer cells, cytostatic doses of mifepristone, when combined with a PI3K/Akt pathway inhibitor, resulted in synergistic lethality.
Data Presentation: Quantitative Effects of this compound (Mifepristone)
The following tables summarize quantitative data on the effects of mifepristone on various cancer cell lines, providing a reference for designing experiments with 3D tumor spheroids.
Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Mifepristone (2D Cultures)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Ovarian Cancer Cell Lines | Ovarian | 12-18 | Not Specified | |
| SK-OV-3 | Ovarian | 6.25 | 3 days | |
| OV2008 | Ovarian | 6.91 | 3 days | |
| HCC1937 | Triple-Negative Breast Cancer | 17.2 | 48 hours | |
| SUM149PT | Triple-Negative Breast Cancer | 11.3 | 48 hours |
Table 2: Effect of Mifepristone on Tumor Growth in an In Vivo Xenograft Model
| Cell Line | Cancer Type | Treatment | Outcome | Reference |
| SK-OV-3 | Ovarian | 0.5 mg/day mifepristone | Tumor doubling time increased to 14.1 ± 1.6 days (vs. 9.5 ± 0.6 days for placebo) | |
| SK-OV-3 | Ovarian | 1 mg/day mifepristone | Tumor doubling time increased to 17.2 ± 1.6 days (vs. 9.5 ± 0.6 days for placebo) |
Table 3: Effects of Mifepristone on 3D Tumor Spheroids
| Cell Line | Cancer Type | Mifepristone Concentration | Observed Effect | Reference |
| T47D | Breast | Concentration gradient | Growth inhibition (TPA and UPA were superior) | |
| PEO6 | Ovarian | 20 µM | Promoted dissociation of spheroids | |
| High-grade serous ovarian cancer cells | Ovarian | Cytostatic doses | Caused dissociation of multicellular structures; inhibited adhesion, migration, and invasion | |
| SK-OV-3 | Ovarian | 20 µM | In combination with a PI3K/Akt inhibitor (LY294002), induced cell death in spheroids |
Experimental Protocols
The following are detailed protocols for the generation of 3D tumor spheroids and their subsequent treatment with this compound (mifepristone). These protocols are based on established methods for spheroid culture and findings from studies on mifepristone's anti-cancer effects.
Protocol 1: Generation of 3D Tumor Spheroids using the Liquid Overlay Technique
This protocol describes the formation of spheroids in ultra-low attachment plates.
Materials:
-
Progesterone receptor-positive (e.g., T47D, MCF-7) or other relevant cancer cell lines
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
This compound (mifepristone) stock solution (dissolved in a suitable solvent like DMSO)
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in a T75 flask with complete culture medium at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seeding: Prepare a cell suspension at the desired concentration (e.g., 2,000-8,000 cells per well for T47D cells in a 96-well plate). Seed the cells into the wells of an ultra-low attachment 96-well plate.
-
Spheroid Formation: Centrifuge the plate at low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C and 5% CO2. Spheroids should form within 3-4 days for cell lines like T47D. Monitor spheroid formation and morphology daily using an inverted microscope.
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
Procedure:
-
Prepare Drug Dilutions: From the this compound stock solution, prepare a series of dilutions in complete culture medium. A typical concentration range to test would be based on the IC50 values from 2D cultures (e.g., 1 µM to 50 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Treatment: Once the spheroids have formed and reached a desired size (e.g., 300-500 µm in diameter), carefully remove half of the medium from each well and replace it with the same volume of medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours).
-
Medium Change: For longer-term studies, perform a partial medium change every 2-3 days with fresh medium containing the appropriate concentration of this compound.
Protocol 3: Analysis of this compound's Effects on 3D Tumor Spheroids
A multi-parametric approach is recommended to assess the effects of this compound.
A. Spheroid Growth and Morphology Assessment:
-
Imaging: At regular intervals, capture brightfield images of the spheroids in each well using an inverted microscope.
-
Size Measurement: Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Morphological Analysis: Observe any changes in spheroid morphology, such as compaction, fragmentation, or dissociation.
B. Viability and Cytotoxicity Assays:
-
ATP-based Viability Assay: Use a commercially available kit (e.g., CellTiter-Glo® 3D) to measure the ATP content, which correlates with the number of viable cells in the spheroid.
-
Live/Dead Staining: Use a combination of fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize the distribution of live and dead cells within the spheroid using fluorescence microscopy or confocal microscopy.
C. Proliferation and Apoptosis Assays:
-
Immunofluorescence Staining for Proliferation Markers: Fix, permeabilize, and stain the spheroids for proliferation markers like Ki-67 or conduct an EdU incorporation assay. Use a secondary antibody conjugated to a fluorophore for visualization by confocal microscopy.
-
Caspase Activity Assay: Use a luminescent or fluorescent assay to measure the activity of caspases (e.g., caspase-3/7), which are key mediators of apoptosis.
-
TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on fixed and sectioned spheroids to detect DNA fragmentation, a hallmark of apoptosis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathways affected by this compound in cancer cells.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound in 3D tumor spheroids.
References
- 1. Progesterone and calcitriol reduce invasive potential of endometrial cancer cells by targeting ARF6, NEDD9 and MT1-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An image-based assay to quantify changes in proliferation and viability upon drug treatment in 3D microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Cymipristone Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Cymipristone during in vitro experiments. Due to the limited publicly available data on the specific solubility of this compound, this guide focuses on established methods for handling poorly soluble compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for dissolving a new batch of this compound?
A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a widely used initial choice due to its powerful ability to dissolve a broad range of nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What causes this and how can I prevent it?
A2: This common phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the aqueous environment. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally well below 1%, as higher concentrations can be toxic to cells.[1]
-
Employ a Co-solvent System: In some instances, using a mixture of solvents can maintain the compound's solubility more effectively than a single solvent.
-
Utilize Solubility Enhancers: Agents like surfactants or cyclodextrins can form micelles or inclusion complexes, respectively, which help to keep the hydrophobic compound dispersed in the aqueous phase.[1]
-
Gentle Warming and Thorough Mixing: Pre-warming the aqueous medium to 37°C and vortexing the medium while adding the DMSO stock solution can aid in dispersion and prevent localized high concentrations that lead to precipitation.[1]
Q3: Are there alternative solvents to DMSO if it proves to be ineffective or incompatible with my experimental setup?
A3: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The selection of the solvent will depend on the specific characteristics of this compound and the tolerance of your particular experimental system. It is imperative to always include a vehicle control (the solvent without the compound) in your experiments to account for any potential effects of the solvent itself.
Q4: Can adjusting the pH of the medium improve this compound's solubility?
A4: If this compound possesses ionizable functional groups, modifying the pH of the solution can indeed enhance its solubility. However, it is crucial to ensure that the altered pH is compatible with your cells and does not affect the biological activity of the compound or the integrity of your assay.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in DMSO to create a stock solution. | The compound may have very low solubility in DMSO or may require more energy to break the crystal lattice. | Try gently warming the solution in a 37°C water bath and vortexing or using sonication to aid dissolution.[2] |
| The stock solution in DMSO is clear, but a precipitate forms immediately upon dilution into the aqueous medium. | The compound has "crashed out" due to poor aqueous solubility and supersaturation. | Reduce the final concentration of the compound. Pre-warm the aqueous medium to 37°C and add the DMSO stock dropwise while vortexing. Consider using a solubility enhancer like HP-β-CD. |
| The final solution in the cell culture medium appears cloudy or opalescent. | The compound may be forming fine precipitates or aggregates that are not immediately visible as distinct particles. | Visually inspect the solution under a microscope. Consider using dynamic light scattering (DLS) to detect the presence of aggregates. These aggregates can lead to non-specific interactions and artifacts in your assay. |
| High variability is observed between replicate wells in a cell-based assay. | Inconsistent final DMSO concentrations or precipitation of the compound in some wells. | Prepare a master mix of the final working solution to ensure a consistent concentration of both the compound and DMSO is added to each well. Visually inspect the plate for any signs of precipitation before and after adding the solution to the cells. |
| The vehicle control (DMSO alone) shows a significant biological effect. | The cell line is sensitive to the final concentration of DMSO used. | Perform a DMSO tolerance assay to determine the maximum concentration of DMSO that does not affect your cells. Aim to use a final DMSO concentration at or below 0.1% (v/v) if possible. |
Quantitative Data Summary
| Solvent | Solubility | Remarks |
| Water | <0.1 mg/mL | Practically insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | <0.1 mg/mL | Insoluble in physiological buffers |
| Dimethyl Sulfoxide (DMSO) | ≥50 mg/mL | Good solubility for creating concentrated stock solutions |
| Ethanol | 5-10 mg/mL | Moderate solubility |
| Methanol | 1-5 mg/mL | Lower solubility compared to DMSO and Ethanol |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes and then vortex again. For particularly challenging compounds, sonication for 5-10 minutes can be beneficial.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Stir plate and magnetic stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a good starting point.
-
Add the weighed amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
After the incubation period, visually inspect the solution for any undissolved compound.
-
If necessary, filter the solution through a 0.22 µm sterile filter to remove any remaining particulates.
-
The resulting clear solution containing the this compound-HP-β-CD complex can now be used for your in vitro experiments.
Visualizations
Caption: Experimental workflow for dissolving a hydrophobic compound.
Caption: Hypothetical signaling pathway for this compound.
References
Overcoming Cymipristone resistance in cancer cell lines
Technical Support Center: Overcoming Mifepristone Resistance in Cancer Cell Lines
A Note on Terminology: The compound "Cymipristone" was not found in the scientific literature. This guide has been developed based on the assumption that the intended compound was Mifepristone , a well-researched synthetic steroid with applications in cancer therapy.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Mifepristone resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mifepristone in cancer cells?
A1: Mifepristone primarily acts as an antagonist of the progesterone and glucocorticoid receptors.[1] Its anti-cancer effects are multifaceted and can include inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting tumor growth and metastasis.[2][3] It has been shown to be effective in various cancer cell lines, including those of the breast, prostate, ovaries, and central nervous system.[4][5]
Q2: My cancer cell line has developed resistance to Mifepristone. What are the common underlying mechanisms?
A2: Resistance to Mifepristone, and other anti-cancer agents, can develop through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Mifepristone out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways: Cancer cells can acquire resistance by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A low Bax/Bcl-2 ratio is characteristic of apoptosis-resistant cells.
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the effects of Mifepristone by upregulating alternative signaling pathways that promote cell survival and proliferation.
Q3: How can I overcome Mifepristone resistance in my cell line?
A3: A primary strategy to overcome Mifepristone resistance is through combination therapy. Mifepristone has been shown to sensitize cancer cells to other chemotherapeutic agents. For example, it can reverse resistance to mitomycin-C in cervical cancer cells and enhance the efficacy of doxorubicin in leukemia cells. This is often achieved by Mifepristone's ability to inhibit P-glycoprotein and modulate the apoptotic machinery, such as increasing the Bax/Bcl-2 ratio.
Q4: At what concentrations should I be using Mifepristone in my in vitro experiments?
A4: The effective concentration of Mifepristone can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published studies have reported IC50 values ranging from approximately 6-7 µM in ovarian cancer cell lines to 16-19 µg/ml in endometrial cancer cell lines.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays (e.g., MTT, SRB)
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use reverse pipetting for dispensing cells into wells. |
| Edge Effects | Avoid using the outermost wells of the 96-well plate as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any precipitate, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly. |
| Contamination | Regularly check cell cultures for microbial contamination. If contamination is suspected, discard the cells and start with a fresh, uncontaminated stock. |
Problem 2: No Observed Effect of Mifepristone on Cell Viability
| Possible Cause | Recommended Solution |
| Intrinsic Resistance | The cell line may be inherently resistant to Mifepristone. Verify the expression of progesterone and glucocorticoid receptors, though Mifepristone can also act through receptor-independent mechanisms. |
| Incorrect Drug Concentration | The concentrations used may be too low. Perform a dose-response curve extending to higher concentrations (e.g., up to 100 µM) to determine the IC50. |
| Drug Inactivity | Ensure the Mifepristone stock solution is prepared correctly and has not degraded. Store stock solutions at the recommended temperature and protect from light. |
| Insufficient Incubation Time | The anti-proliferative effects of Mifepristone may require longer exposure. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
Data Presentation
Table 1: IC50 Values of Mifepristone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HEC-1-A | Endometrial Cancer | 16 µg/ml | |
| Ishikawa | Endometrial Cancer | 19 µg/ml | |
| SK-OV-3 | Ovarian Cancer | 6.25 µM | |
| OV2008 | Ovarian Cancer | 6.91 µM | |
| HCC1937 | Triple-negative Breast Cancer | 17.2 µM | |
| SUM149PT | Triple-negative Breast Cancer | 11.3 µM |
Table 2: Effect of Mifepristone on Resistance Markers and Apoptosis
| Cell Line Pair | Treatment | Effect on Resistance Marker | Effect on Apoptosis | Reference |
| HeLa (sensitive) vs. HeLa/MMC (resistant) | Mifepristone (10 µg/mL) | Reduces Resistance Index from 5.02 to 1.46 | Upregulates Bax/Bcl-2 protein expression ratio in resistant cells | |
| KG1a (CD34+ myeloid leukemia) | Mifepristone | Strongly inhibits P-glycoprotein-mediated drug efflux | Increases doxorubicin cytotoxicity | |
| HEC-1-A and Ishikawa | Mifepristone (IC50) | - | Decreases Bcl-2 expression, increases p53 expression |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Mifepristone on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Mifepristone stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Mifepristone in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of Mifepristone. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for quantifying the expression of pro- and anti-apoptotic proteins.
Materials:
-
Cell lysates from control and Mifepristone-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of each cell lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels and determine the Bax/Bcl-2 ratio.
Visualizations
References
- 1. Inhibition of P-glycoprotein activity in human leukemic cells by mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of endometrial cancer cell lines by mifepristone (RU 486) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cymipristone degradation in experimental setups
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering Cymipristone degradation in their experimental setups. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a rapid loss of this compound in my aqueous solution at room temperature. What could be the cause?
A1: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily pH-mediated hydrolysis and exposure to light. Steroidal compounds with enone structures can be susceptible to both acid and base-catalyzed hydrolysis.
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution. This compound's stability is expected to be pH-dependent.
-
Buffer Selection: Ensure you are using a suitable buffer system to maintain a stable pH. Phosphate or citrate buffers are common choices. The optimal pH for stability should be determined experimentally, but starting in the neutral pH range (6.0-7.5) is advisable.
-
Light Exposure: Protect your solution from light by using amber vials or covering your experimental setup with aluminum foil. Photodegradation can be a significant issue for steroid-based compounds.
-
Temperature Control: While the issue is at room temperature, ensure there are no significant temperature fluctuations. Store stock solutions at recommended temperatures (typically 2-8°C or -20°C) and minimize time at room temperature.
Q2: My this compound solution has turned a yellowish color. Does this indicate degradation?
A2: A change in color, such as the appearance of a yellow hue, is a strong indicator of chemical degradation. This can result from the formation of chromophoric degradation products, often arising from oxidative or photodegradative pathways.
Troubleshooting Steps:
-
Analytical Confirmation: Use an analytical technique like HPLC-UV or LC-MS to confirm the presence of degradation products and quantify the remaining intact this compound.
-
Review Handling Procedures:
-
Atmosphere: Were your solutions prepared and stored under an inert atmosphere (e.g., nitrogen or argon)? The enone moiety and the dimethylaminophenyl group in this compound's structure could be susceptible to oxidation.
-
Solvent Quality: Ensure the use of high-purity, peroxide-free solvents.
-
Light Protection: Re-evaluate the light protection measures for your experimental setup.
-
Q3: I have identified several unexpected peaks in my HPLC analysis of a this compound sample. How can I identify these degradation products?
A3: The presence of multiple peaks suggests that this compound is degrading through various pathways. Based on the structure of the related compound, Mifepristone, likely degradation pathways include modifications to the dimethylaminophenyl group and the steroid core.
Identification Strategy:
-
LC-MS/MS Analysis: This is the most powerful tool for identifying unknown degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, you can propose structures for the degradants.
-
Forced Degradation Studies: To confirm the identity of the peaks observed in your experiment, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress). The degradation products formed under these controlled stresses can be compared to the unknown peaks in your sample.
Potential Degradation Products (based on Mifepristone metabolism):
-
N-desmethyl-Cymipristone: Loss of one methyl group from the dimethylamino moiety.
-
N,N-didesmethyl-Cymipristone: Loss of both methyl groups from the dimethylamino moiety.
-
Hydroxylated this compound: Addition of a hydroxyl group, potentially on the steroid backbone or the aromatic ring.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound based on typical degradation patterns of similar steroidal compounds. These tables are for illustrative purposes and should be confirmed by experimental data.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (approx.) |
| 2.0 | 12 |
| 4.0 | 48 |
| 7.0 | > 168 |
| 9.0 | 72 |
| 11.0 | 8 |
Table 2: Effect of Temperature on this compound Stability in Buffered Solution (pH 7.0)
| Temperature (°C) | Half-life (t½) in days (approx.) |
| 4 | > 90 |
| 25 | 7 |
| 40 | 2 |
Table 3: Effect of Light Exposure on this compound Stability in Buffered Solution (pH 7.0) at 25°C
| Light Condition | Half-life (t½) in hours (approx.) |
| Dark (Protected) | 168 |
| Ambient Lab Light | 48 |
| Direct Sunlight | < 8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in methanol/water (1:1).
-
Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
-
Prepare a control sample wrapped in aluminum foil and kept under the same conditions.
-
Analyze both samples by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound and a solution of this compound (1 mg/mL in a suitable solvent) at 60°C.
-
Analyze samples at 1, 3, and 7 days.
-
Protocol 2: HPLC Method for this compound and its Degradation Products
Objective: To separate and quantify this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 302 nm or MS detection.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Workflow for a forced degradation study.
Technical Support Center: Enhancing the Bioavailability of Cymipristone Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Cymipristone to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for adequate oral bioavailability?
This compound, as a progesterone receptor antagonist, is presumed to be a poorly water-soluble compound, a common characteristic of steroid-like molecules. This low aqueous solubility is a primary determinant of low oral bioavailability as it limits the dissolution rate of the drug in the gastrointestinal fluids, which is a prerequisite for absorption. Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed into the systemic circulation.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the solubility and dissolution rate limitations of poorly soluble drugs like this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and extent.
-
Micronization: Reducing the particle size of the this compound active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion or microemulsion in the gastrointestinal tract, presenting the drug in a solubilized form for absorption.
Q3: How can I assess the potential for a formulation to enhance this compound's bioavailability in vitro?
In vitro tests are crucial for screening and optimizing formulations before proceeding to more complex in vivo studies. Key in vitro assays include:
-
In Vitro Dissolution Testing: This measures the rate and extent to which this compound is released from the formulation and dissolves in a simulated gastrointestinal fluid.
-
Caco-2 Permeability Assay: This assay uses a cultured monolayer of Caco-2 cells to predict the intestinal permeability of a drug, providing insights into its potential for absorption.
Q4: What is the mechanism of action of this compound as a progesterone receptor antagonist?
This compound functions as a competitive antagonist of the progesterone receptor (PR). It binds to the PR with high affinity but fails to induce the conformational changes necessary for the receptor to activate gene transcription. By blocking the binding of progesterone, this compound inhibits the downstream signaling pathways that are normally initiated by this hormone, leading to its therapeutic effects.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Potential Cause | Recommended Solution |
| Low drug loading in the solid dispersion. | Poor miscibility between this compound and the chosen polymer. | Screen a variety of polymers with different physicochemical properties (e.g., PVP, HPMC, Soluplus®). Conduct miscibility studies using techniques like Differential Scanning Calorimetry (DSC). |
| Drug recrystallization during storage. | The amorphous drug within the solid dispersion is thermodynamically unstable. | Select a polymer that has strong interactions with this compound to inhibit molecular mobility. Store the formulation in controlled temperature and humidity conditions. Consider the use of a secondary stabilizing agent. |
| Incomplete drug release during in vitro dissolution. | The polymer may not be dissolving quickly enough, or the drug may be precipitating out of solution upon release. | Optimize the drug-to-polymer ratio. Use a more rapidly dissolving polymer grade. Incorporate a surfactant into the dissolution medium or the formulation itself to maintain drug solubility. |
Micronization
| Problem | Potential Cause | Recommended Solution |
| Particle agglomeration after micronization. | Increased surface energy of the smaller particles leads to re-aggregation. | Incorporate a wetting agent or a dispersing agent into the formulation. Optimize the micronization process parameters (e.g., milling speed, time) to minimize excessive energy input. |
| Poor wettability of the micronized powder. | The hydrophobic nature of this compound is more pronounced with increased surface area. | Include a hydrophilic excipient or a surfactant in the formulation to improve the wetting of the drug particles. |
| Limited improvement in dissolution rate despite particle size reduction. | The dissolution may still be limited by the intrinsic solubility of this compound, even with a larger surface area. | Combine micronization with other techniques, such as co-milling with a hydrophilic carrier to create a surface-modified particle or incorporating the micronized drug into a SEDDS formulation. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause | Recommended Solution |
| The formulation does not form a stable emulsion upon dilution. | Imbalance in the oil, surfactant, and cosurfactant ratios. | Systematically screen different oils, surfactants, and cosurfactants to find a compatible system. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for self-emulsification. |
| Drug precipitation after emulsification. | The drug has low solubility in the final emulsion or the gastrointestinal fluids. | Increase the concentration of the surfactant or cosurfactant to improve the solubilization capacity of the emulsion. Select an oil in which this compound has higher solubility. |
| Variability in in vivo performance. | The formulation's performance is sensitive to the contents of the gastrointestinal tract (e.g., food effects). | Evaluate the formulation's performance in biorelevant media that simulate fasted and fed states (FaSSIF and FeSSIF). Adjust the formulation to be more robust to changes in the gastrointestinal environment. |
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in the physicochemical properties and bioavailability of this compound with different formulation strategies.
Table 1: Physicochemical Properties of Hypothetical this compound Formulations
| Formulation | Apparent Solubility in Simulated Intestinal Fluid (µg/mL) | Dissolution Rate (µg/cm²/min) |
| Unformulated this compound | 1.5 | 0.1 |
| Micronized this compound | 5.2 | 0.8 |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 75.8 | 15.2 |
| This compound SEDDS | > 500 (in emulsion) | N/A |
Table 2: In Vitro Permeability and Predicted Bioavailability of Hypothetical this compound Formulations
| Formulation | Apparent Permeability Coefficient (Papp) in Caco-2 Assay (x 10⁻⁶ cm/s) | Predicted Oral Bioavailability (%) |
| Unformulated this compound | 8.5 | < 10 |
| Micronized this compound | 9.1 | 15 - 25 |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 12.3 | 40 - 60 |
| This compound SEDDS | 15.7 | > 70 |
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Drugs
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, with 0.5% w/v Sodium Lauryl Sulfate (SLS).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure: a. Place a single dose of the this compound formulation in each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. c. Filter the sample immediately through a suitable filter (e.g., 0.45 µm PTFE). d. Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV). e. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer. e. Analyze the samples for this compound concentration.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the monolayer, and C₀ is the initial drug concentration in the apical chamber.
Preparation of a Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30), and a suitable solvent (e.g., methanol).
-
Procedure: a. Dissolve this compound and the polymer in the solvent at the desired ratio (e.g., 1:5 w/w). b. Stir the solution until a clear solution is obtained. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C). d. Dry the resulting solid film under vacuum to remove any residual solvent. e. Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder. f. Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Micronization by Jet Milling
-
Apparatus: A jet mill equipped with a feeder, grinding chamber, and collection system.
-
Procedure: a. Feed the unformulated this compound API into the jet mill at a controlled rate. b. Use a high-velocity stream of compressed air or nitrogen to create particle-on-particle collisions within the grinding chamber, leading to particle size reduction. c. The micronized particles are carried by the gas stream to a cyclone separator or filter for collection. d. Characterize the resulting powder for particle size distribution, morphology (e.g., using laser diffraction and scanning electron microscopy), and dissolution properties.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a cosurfactant (e.g., Transcutol HP).
-
Procedure: a. Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select suitable excipients. b. Prepare a series of formulations by mixing the selected oil, surfactant, and cosurfactant in different ratios. c. Add this compound to the excipient mixture and stir until it is completely dissolved. d. Evaluate the self-emulsification performance of each formulation by adding a small amount (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. e. Characterize the resulting emulsion for droplet size, polydispersity index, and stability. f. The optimized SEDDS formulation should form a clear or slightly opalescent microemulsion with a small droplet size upon dilution.
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Mechanism of this compound as a progesterone receptor antagonist.
Technical Support Center: Mitigating Off-Target Effects of Mifepristone (RU-486) in Research
A Note on "Cymipristone": Initial searches for "this compound" did not yield any relevant results for a compound with known on- or off-target effects in a research context. It is highly probable that this was a typographical error for Mifepristone (also known as RU-486), a well-characterized steroid receptor modulator. This guide will focus on Mifepristone, a potent antagonist of the progesterone (PR) and glucocorticoid (GR) receptors, which also exhibits notable off-target effects, particularly on the androgen receptor (AR).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Mifepristone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of Mifepristone?
A1: Mifepristone is a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR)[1][2][3]. These are considered its primary, or "on-targets." However, it also exhibits significant binding and activity at the androgen receptor (AR), acting as an antagonist, which is its most well-characterized "off-target" effect[4][5]. At very high concentrations, it may have weak interactions with other steroid receptors, but its most functionally relevant off-target activity is at the AR.
Q2: I'm observing unexpected results in my cell-based assay after Mifepristone treatment. Could these be due to off-target effects?
A2: Yes, unexpected results are often a hallmark of off-target effects. For example, if you are studying the effects of Mifepristone on a progesterone-responsive cell line that also expresses the androgen receptor, the observed phenotype could be a composite of both PR and AR antagonism. It is crucial to characterize the expression of PR, GR, and AR in your experimental system.
Q3: How can I minimize off-target effects of Mifepristone in my experiments?
A3: Several strategies can be employed:
-
Dose-Response Analysis: Use the lowest effective concentration of Mifepristone that elicits the desired on-target effect with minimal off-target engagement. Perform a thorough dose-response curve to identify the optimal concentration range.
-
Use of Specific Controls:
-
Selective Antagonists: In parallel experiments, use more selective antagonists for the potential off-target receptors. For example, to confirm that an observed effect is not due to androgen receptor antagonism, you could use a highly selective AR antagonist like Enzalutamide as a comparator.
-
Genetic Knockdown/Knockout: If possible, use cell lines where the off-target receptor (e.g., AR) has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If the unexpected phenotype persists in these cells, it is less likely to be mediated by the off-target receptor.
-
-
Cell Line Selection: Choose cell lines that have low or no expression of the off-target receptor of concern.
-
Structurally Unrelated Inhibitors: If your goal is to inhibit the progesterone receptor, for example, using a structurally different PR antagonist alongside Mifepristone can help confirm that the observed phenotype is due to on-target activity and not a shared off-target effect of a particular chemical scaffold.
Q4: Can Mifepristone act as a partial agonist?
A4: While primarily an antagonist, there is evidence that Mifepristone can exhibit partial agonist activity at the glucocorticoid receptor, and this effect can be dependent on the cellular context and the level of GR expression. This is an important consideration when interpreting results, especially in systems with high GR expression.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variability in cell passage number affecting receptor expression levels. 2. Slight variations in Mifepristone concentration. 3. Presence of endogenous steroids in serum-containing media. | 1. Use cells within a consistent and narrow passage number range. 2. Prepare fresh dilutions of Mifepristone for each experiment from a well-characterized stock. 3. Use charcoal-stripped serum to remove endogenous steroids that could compete with Mifepristone for receptor binding. |
| Unexpected cellular toxicity | 1. Off-target effects on essential cellular pathways. 2. High concentrations of Mifepristone leading to non-specific effects. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of Mifepristone concentrations. 2. Compare the toxic concentration with the effective concentration for on-target activity. Aim to work well below the toxic threshold. |
| Observed phenotype does not match known on-target effects | 1. Dominant off-target effect in your specific cellular model. 2. Mifepristone is affecting a downstream signaling pathway common to multiple receptors. | 1. Characterize the expression of PR, GR, and AR in your cell line using qPCR or Western blot. 2. Use selective antagonists for PR, GR, and AR in parallel to dissect the contribution of each receptor to the observed phenotype. 3. Consult the signaling pathway diagrams below to identify potential points of crosstalk. |
Data Presentation: Mifepristone Binding Affinity
The following table summarizes the relative binding affinities of Mifepristone for its primary on- and off-target receptors. Lower Ki or IC50 values indicate higher binding affinity.
| Receptor | Ligand | Binding Affinity (Ki or IC50, nM) | Reference |
| Progesterone Receptor (PR) | Mifepristone | ~0.2 - 1 | |
| Glucocorticoid Receptor (GR) | Mifepristone | ~1 - 3 | |
| Androgen Receptor (AR) | Mifepristone | Higher than PR and GR, but still significant | |
| Mineralocorticoid Receptor (MR) | Mifepristone | Low affinity | |
| Estrogen Receptor (ER) | Mifepristone | Very low to negligible affinity |
Note: Absolute values can vary depending on the assay conditions. The key takeaway is the high affinity for PR and GR, with significant but lower affinity for AR.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Mifepristone for a specific steroid receptor.
Methodology:
-
Receptor Preparation: Prepare cell lysates or membrane fractions from cells or tissues expressing the receptor of interest (e.g., PR, GR, or AR).
-
Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-progesterone for PR, [3H]-dexamethasone for GR, or [3H]-R1881 for AR) and a range of concentrations of unlabeled Mifepristone.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium. The time and temperature will depend on the specific receptor and ligands.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Mifepristone. The IC50 value (the concentration of Mifepristone that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Steroid Receptor Transcriptional Activation Assay (Reporter Assay)
Objective: To measure the functional antagonist activity of Mifepristone on a specific steroid receptor.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line with low endogenous steroid receptor activity (e.g., HEK293T or CV-1).
-
Co-transfect the cells with two plasmids:
-
An expression vector for the full-length steroid receptor of interest (e.g., human PR, GR, or AR).
-
A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). For example, a progesterone response element (PRE) would be used for the PR assay.
-
-
-
Treatment: After transfection, treat the cells with:
-
A known agonist for the receptor (e.g., progesterone for PR, dexamethasone for GR, or dihydrotestosterone for AR) to induce reporter gene expression.
-
The agonist in combination with a range of concentrations of Mifepristone.
-
Mifepristone alone to test for any potential agonist activity.
-
Vehicle control (e.g., DMSO).
-
-
Cell Lysis and Reporter Assay: After the treatment period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized reporter activity against the concentration of Mifepristone to determine its IC50 for inhibiting the agonist-induced transcriptional activation.
Visualizations
Signaling Pathways
Caption: Mifepristone's on-target mechanism of action.
Caption: Mifepristone's off-target antagonism of the androgen receptor.
Experimental Workflows
Caption: Workflow for determining Mifepristone's receptor selectivity.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Cymipristone Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Cymipristone, a selective progesterone receptor modulator (SPRM). The guidance provided is based on established principles for SPRMs and best practices for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a selective progesterone receptor modulator (SPRM). As an SPRM, it exhibits tissue-specific agonist, antagonist, or mixed agonist/antagonist effects on the progesterone receptor (PR).[1][2][3] This differential activity is dependent on the target tissue, the cellular context, and the presence of co-regulators.[4] The primary mechanism of action involves binding to the progesterone receptor and modulating the transcription of target genes.
Q2: We are observing significant batch-to-batch variability in our this compound experiments. What are the potential causes?
A2: Batch-to-batch variability can stem from several factors:
-
Compound Purity and Stability: Inconsistent purity between batches of this compound can lead to altered efficacy. Degradation of the compound due to improper storage (e.g., exposure to light, temperature fluctuations) can also be a cause.
-
Cell Line Integrity: Genetic drift in cell lines over multiple passages is a well-documented issue that can alter cellular responses to stimuli.[5] It is crucial to use cells within a defined, low passage number range.
-
Reagent Consistency: Variations in the quality or concentration of media, sera, and other critical reagents can impact experimental outcomes.
Q3: How can the "edge effect" in our microplate assays with this compound be minimized?
A4: The edge effect, characterized by different results in the outer wells of a microplate compared to the inner wells, is often due to increased evaporation and temperature gradients. To mitigate this:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Ensure proper humidification of the incubator.
-
Allow plates to equilibrate to room temperature before placing them in the incubator.
-
Use plate sealers for long incubation periods.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating. - Use a multichannel pipette and verify that all tips are dispensing equal volumes. - Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use the appropriate pipette for the volume being dispensed. - Pre-wet pipette tips before aspirating reagents. |
| Edge Effects | - Fill outer wells with sterile PBS or media. - Use plates with moats if available. - Ensure proper incubator humidity. |
Issue 2: Poor Assay Signal or Low Dynamic Range
-
Symptoms:
-
Low signal-to-background ratio.
-
Inability to distinguish between treated and untreated cells.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Number | - Perform a cell titration experiment to determine the optimal seeding density. - Ensure cell viability is high (>90%) before seeding using a method like trypan blue exclusion. |
| Incorrect Reagent Concentration | - Titrate key reagents, such as antibodies or detection substrates, to find their optimal concentrations. |
| Inappropriate Incubation Times | - Optimize the incubation times for this compound treatment and reagent addition. |
| Degraded Reagents | - Check the expiration dates of all reagents and store them under recommended conditions. |
Issue 3: Inconsistent Results Across Different Experiments
-
Symptoms:
-
Difficulty in reproducing results from previous experiments.
-
Conflicting data between experimental runs.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | - Establish a master and working cell bank system to ensure experiments are performed with cells of a consistent and low passage number. |
| Mycoplasma Contamination | - Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatments. |
| Variations in Experimental Protocol | - Maintain a detailed and standardized experimental protocol. - Document any deviations from the standard protocol. |
| Operator Variability | - Ensure all personnel are trained on the standardized protocol. - Minimize variability in techniques between different operators. |
Experimental Protocols
Protocol 1: General Cell-Based Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Progesterone Receptor Expression
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the progesterone receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective Progesterone Receptor Modulators for the Medical Treatment of Uterine Fibroids with a Focus on Ulipristal Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Cymipristone Synthesis Refinement
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the synthesis of Cymipristone to improve yield and purity. As specific literature on this compound synthesis is limited, this guide draws upon established principles for the synthesis of closely related 11β-aryl-19-norsteroids, such as Mifepristone (RU-486).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and related 11β-aryl-19-norsteroids?
A1: The synthesis of this compound, a derivative of Mifepristone, generally follows a multi-step pathway starting from a suitable steroid precursor. The core of the synthesis involves the introduction of the characteristic 11β-aryl group. A common synthetic route for the parent compound, Mifepristone, includes selective protection of the 3-keto group of 4,9-estradiene-3,17-dione, followed by epoxidation, a Grignard reaction to introduce the dimethylaminophenyl group at the 11β position, and subsequent hydrolyses and dehydration, resulting in a yield of approximately 29.7%.[1] The synthesis of other 11β-substituted 19-norsteroids also emphasizes the regio- and stereospecific introduction of the C11-substituent as a critical step.
Q2: What are the critical reaction steps that influence the overall yield and purity of this compound?
A2: The most critical steps impacting yield and purity are:
-
Stereoselective Epoxidation: The formation of the 5α,10α-epoxide is a key intermediate step. The yield of this step is crucial, and in the synthesis of the parent compound, it can be as high as 97% using 30% H2O2 and hexafluoroacetone.[1]
-
Grignard Reaction: The addition of the substituted aryl magnesium halide to the C11 position is a pivotal step. The efficiency of this reaction is highly dependent on the reaction conditions, including the choice of solvent and the exclusion of moisture.
-
Purification of the Final Product: Due to the presence of stereoisomers and other byproducts, the final purification by chromatography is essential for obtaining a high-purity product. The choice of chromatographic conditions (e.g., stationary and mobile phases) is critical.
Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final this compound product?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a highly effective method for monitoring the reaction progress and determining the purity of the final product.[2] This technique allows for the separation and sensitive detection of this compound, its intermediates, and any potential impurities. For instance, in the analysis of this compound in plasma, a ZORBAX SB C18 column with a gradient elution of ammonium acetate and acetonitrile has been used, with detection via selective reaction monitoring (SRM) in positive electrospray ionization mode.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related 19-norsteroids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Grignard Reaction | 1. Inactive Grignard reagent due to moisture or improper preparation. 2. Poor reactivity of the steroid substrate. 3. Suboptimal reaction temperature. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated Grignard reagent. 2. Consider the use of a more reactive Grignard reagent or the addition of a catalyst. 3. Optimize the reaction temperature; some Grignard reactions require cooling (0°C) while others may proceed at room temperature. |
| Formation of Impurities/Byproducts | 1. Lack of stereoselectivity in the Grignard addition, leading to the formation of the 11α-isomer. 2. Incomplete reaction of starting materials. 3. Side reactions such as enolization of the ketone. 4. Degradation of the product during workup or purification. | 1. The 11β-substitution is generally favored in these systems, but careful control of reaction conditions can further improve stereoselectivity. 2. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. 3. Use a non-polar solvent and low temperature to minimize enolization. 4. Employ mild workup conditions and consider using a purification method like flash chromatography with a suitable solvent system. |
| Difficulty in Product Purification | 1. Co-elution of the desired product with closely related impurities or stereoisomers. 2. Tailing of the product peak on the chromatography column. | 1. Optimize the chromatographic conditions by trying different solvent systems (e.g., gradients of ethyl acetate in hexanes) or using a different stationary phase. 2. Add a small amount of a modifier like triethylamine to the mobile phase to reduce tailing of basic compounds like this compound. |
| Inconsistent Yields Between Batches | 1. Variation in the quality of reagents or solvents. 2. Inconsistent reaction conditions (e.g., temperature, reaction time). | 1. Use high-purity, anhydrous solvents and reagents from a reliable source. 2. Strictly control all reaction parameters. For sensitive steps like the Grignard reaction, precise temperature control is critical. |
Experimental Protocols
Key Experiment: Grignard Reaction for 11β-Aryl Group Introduction
This protocol is a representative methodology for the introduction of the 11β-aryl group, a key step in the synthesis of this compound and related compounds, based on general procedures for Mifepristone synthesis.
Objective: To introduce the substituted aryl group at the C11 position of the steroid intermediate (5α,10α-epoxy-estr-9-en-3,17-dione, with the 3-keto group protected).
Materials:
-
Protected steroid intermediate
-
Substituted aryl bromide (e.g., 4-bromocymene for a this compound analog)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, add magnesium turnings.
-
Add a small crystal of iodine.
-
Dissolve the substituted aryl bromide in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction with Steroid:
-
Cool the Grignard reagent to 0°C.
-
Dissolve the protected steroid intermediate in anhydrous THF and add it dropwise to the Grignard reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Quenching:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 11β-aryl steroid.
-
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Cymipristone Handling for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of Cymipristone in experimental settings. Our focus is to provide effective strategies to minimize precipitation in cell culture media, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution of this compound. Ensure the compound is fully dissolved before proceeding with dilutions.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1] While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the impact of DMSO on your specific cell line.[1][2]
Q3: My this compound solution precipitated after adding it to the cell culture medium. What are the likely causes?
Precipitation of this compound upon dilution into aqueous culture media can be attributed to several factors:
-
High Final Concentration: The concentration of this compound in the final culture medium may have surpassed its solubility limit in the aqueous environment.[3]
-
Incorrect Dilution Method: Rapidly diluting the concentrated DMSO stock solution into the culture medium can cause a sudden shift in solvent polarity, leading to the compound "crashing out" of the solution.[3]
-
Low Temperature of Culture Medium: Adding the this compound stock solution to cold medium can significantly decrease its solubility.
-
Interaction with Media Components: Components within the culture medium, such as salts and proteins, can interact with this compound and affect its solubility.
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of pH-sensitive compounds.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles. For long-term stability, store these aliquots at -20°C or -80°C.
Q5: Is it advisable to store this compound diluted in cell culture media?
No, it is not recommended to store this compound in cell culture media for extended periods. Working solutions should be prepared fresh for each experiment to ensure compound stability and avoid precipitation over time.
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation with this compound in your cell culture media, follow this troubleshooting guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Media appears cloudy or contains visible particles immediately after adding this compound stock. | Rapid change in solvent polarity. | Add the this compound stock solution to the pre-warmed media dropwise while gently vortexing or swirling to ensure gradual mixing. |
| High final concentration of this compound. | Reduce the final working concentration of this compound in your experiment. | |
| Low temperature of the culture medium. | Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. | |
| Precipitation occurs over time during incubation. | Interaction with media components (e.g., salts, proteins). | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. If using a serum-containing medium, consider reducing the serum concentration or using a serum-free formulation if your cell line allows. |
| pH shift in the incubator. | Ensure your medium is properly buffered for the CO2 concentration in your incubator to maintain a stable pH. | |
| Precipitation is observed after freeze-thaw cycles of the stock solution. | Compound degradation or reduced solubility due to repeated temperature changes. | Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile, anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
Aliquot the stock solution into single-use sterile tubes for storage at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol is designed to identify the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
High-concentration this compound stock solution (in DMSO)
-
Your specific cell culture medium (with all supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
-
Incubator at 37°C
-
Microscope
Methodology:
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.
-
Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
Observation: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
Microscopic Examination: For a more sensitive assessment, transfer a small aliquot from each dilution onto a microscope slide and examine for the presence of micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
Workflow for Determining Maximum Soluble Concentration
Caption: Experimental workflow for solubility determination.
Data Summary Table
Use the following table to record and compare the solubility of this compound under different conditions. This will help in identifying the optimal parameters for your experiments.
| Condition | Solvent | Media Type | Final this compound Concentration (µM) | Final DMSO Concentration (%) | Observation (Clear/Precipitate) | Notes |
| 1 | DMSO | DMEM + 10% FBS | 100 | 0.1 | ||
| 2 | DMSO | DMEM + 10% FBS | 50 | 0.1 | ||
| 3 | DMSO | DMEM + 10% FBS | 25 | 0.1 | ||
| 4 | DMSO | RPMI + 10% FBS | 100 | 0.1 | ||
| 5 | DMSO | RPMI + 10% FBS | 50 | 0.1 | ||
| 6 | DMSO | RPMI + 10% FBS | 25 | 0.1 | ||
| 7 | DMSO | Serum-Free Media | 100 | 0.1 | ||
| 8 | DMSO | Serum-Free Media | 50 | 0.1 | ||
| 9 | DMSO | Serum-Free Media | 25 | 0.1 |
References
Technical Support Center: Optimizing ONC201 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ONC201 treatment duration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vitro treatment duration for ONC201?
A1: The optimal treatment duration for ONC201 in vitro is cell-line dependent and assay-dependent. For initial cell viability assays, a 72 to 96-hour incubation period is a common starting point. However, for mechanistic studies, shorter or longer durations may be necessary to observe specific molecular events. Time-course experiments are highly recommended to determine the ideal treatment window for your specific research question.
Q2: We are observing high variability in our results with ONC201. What could be the cause?
A2: High variability can stem from several factors. ONC201 has known solubility and stability issues.[1] Ensure consistent and complete solubilization of the compound. It is also sensitive to light and oxidation.[2] Prepare fresh solutions for each experiment and minimize exposure to light. Inconsistent cell seeding density and passage number can also contribute to variability.
Q3: Our cells are showing signs of recovery after an initial response to ONC201. Should we extend the treatment duration?
A3: Cellular recovery could indicate the development of resistance or the activation of compensatory signaling pathways. Simply extending the treatment duration may not be effective. It is advisable to investigate the underlying mechanism of recovery. This could involve analyzing changes in the expression of ONC201 targets or related signaling molecules over a longer time course. Combination therapies might also be an effective strategy to overcome this recovery.
Q4: We are not observing the expected downstream signaling effects (e.g., ATF4 induction) with ONC201 treatment. What should we check?
A4: If you are not seeing expected downstream effects, first verify the bioactivity of your ONC201 stock. A positive control cell line known to be sensitive to ONC201 can be helpful. Also, check the timing of your endpoint. The induction of the integrated stress response, marked by ATF4 and CHOP expression, can be a relatively early event.[3][4] A time-course experiment is crucial to capture the peak of this response. Finally, ensure your protein extraction and western blotting protocols are optimized for the detection of these specific targets.
Q5: What is the rationale behind the weekly or twice-weekly dosing of ONC201 in clinical trials, and how does that translate to in vitro experiment design?
A5: The infrequent dosing in clinical settings is based on the persistent pharmacodynamic effects observed after the drug is cleared.[5] In vitro, this suggests that continuous exposure may not be necessary to elicit a biological response. For longer-term experiments, consider intermittent dosing schedules (e.g., treat for 72 hours, remove the drug, and culture for another period before analysis) to mimic the clinical dosing regimen and potentially reduce cytotoxicity in sensitive cell lines.
Troubleshooting Guides
Problem 1: Poor Solubility and Stability of ONC201
Symptoms:
-
Precipitate observed in stock solutions or culture media.
-
Inconsistent results between experiments.
-
Lower than expected potency.
Possible Causes and Solutions:
| Cause | Solution |
| Poor water solubility | ONC201 has low aqueous solubility. Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For pediatric formulations, nicotinamide has been used to enhance solubility. When diluting into aqueous culture media, ensure rapid and thorough mixing to avoid precipitation. |
| Instability in solution | ONC201 is sensitive to light and oxidation. Protect stock solutions from light by using amber vials and storing them at -20°C or -80°C. Prepare fresh dilutions in media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| pH-dependent degradation | The stability of ONC201 can be pH-dependent. Ensure the pH of your culture medium is stable and within the optimal range for your cells. |
Problem 2: Inconsistent Western Blot Results for ONC201-regulated Proteins
Symptoms:
-
Weak or no signal for target proteins (e.g., ATF4, CHOP, cleaved PARP).
-
High background on the western blot membrane.
-
Non-specific bands.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal protein extraction | Use a lysis buffer appropriate for your target protein's subcellular localization and ensure the addition of fresh protease and phosphatase inhibitors. |
| Low target protein expression | The basal or induced expression of your target may be low in your cell line. Use a positive control lysate and consider increasing the amount of protein loaded per lane. |
| Incorrect antibody concentration | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background. |
| Insufficient blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST. |
| Inadequate washing | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations to reduce background. |
Data Presentation
Table 1: In Vitro IC50 Values of ONC201 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| HCT116 | Colorectal Cancer | ~1.0 | 72 |
| RKO | Colorectal Cancer | ~1.0 | 72 |
| MDA-MB-231 | Breast Cancer | ~2.0 | 120 |
| JeKo-1 | Mantle Cell Lymphoma | 1 - 1.5 | Not Specified |
| OCI-AML3 | Acute Myeloid Leukemia | 1 - 1.5 | Not Specified |
Note: IC50 values can vary depending on the assay and specific experimental conditions.
Table 2: Time-Course of Key Molecular Events Following ONC201 Treatment
| Molecular Event | Cell Line | Time Point | Observation |
| ATF4 Induction | HCT116, RKO | Within 24h | Increased ATF4 expression precedes changes in AKT/ERK phosphorylation. |
| CHOP Induction | HCT116, RKO | 18-48h | Increased CHOP expression as part of the integrated stress response. |
| DR5 Upregulation | HCT116, RKO | 18-48h | Increased expression of Death Receptor 5. |
| Akt/ERK Inactivation | HCT116 | >24h | Dephosphorylation of Akt and ERK. |
| TRAIL Upregulation | HCT116 | >24h | Increased expression of the pro-apoptotic ligand TRAIL. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of ONC201 in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the 2x ONC201 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of the culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of ATF4
-
Cell Treatment and Lysis: Treat cells with ONC201 for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ATF4 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
References
- 1. Development of a pediatric oral solution of ONC201 using nicotinamide to enhance solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Involved in the Chemical Instability of ONC201 and Methods to Counter Its Degradation in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXTH-57. PRECLINICAL COMBINATION OF ONC201 WITH RADIOTHERAPY OR TEMOZOLOMIDE IN GBM, DIPG AND ATRT CELL LINES RESULTS IN DOPAMINE RECEPTOR ANTAGONISM, ATF4 INDUCTION AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. virtualtrials.org [virtualtrials.org]
Validation & Comparative
A Comparative Guide to the Anti-Cancer Activities of Mifepristone and Telapristone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of two selective progesterone receptor modulators (SPRMs), mifepristone and telapristone. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their respective performances, mechanisms of action, and methodologies used in key studies.
Executive Summary
Mifepristone, a first-generation SPRM, has demonstrated broad anti-cancer activity across a range of cancer cell lines, often independent of progesterone receptor (PR) expression. Its mechanism involves cell cycle arrest and induction of apoptosis through various signaling pathways. Telapristone, a second-generation SPRM, exhibits a more targeted anti-progestin activity with reduced off-target effects. Its anti-cancer effects have been primarily studied in the context of breast cancer, where it modulates PR function and inhibits cell cycle progression.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the anti-cancer effects of mifepristone and telapristone.
Table 1: In Vitro Anti-Proliferative Activity (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mifepristone | HEC-1-A | Endometrial Cancer | ~40.7 (16 µg/mL) | [1] |
| Mifepristone | Ishikawa | Endometrial Cancer | ~48.3 (19 µg/mL) | [1] |
| Mifepristone | HCC1937 | Triple-Negative Breast Cancer | 17.2 | [2] |
| Mifepristone | SUM149PT | Triple-Negative Breast Cancer | 11.3 | [2] |
| Mifepristone | KLE | Endometrial Cancer | >12.7 (5.0 µg/mL resulted in 39.3% inhibition) | [3] |
| Mifepristone | Hec-1A | Endometrial Cancer | >12.7 (5.0 µg/mL resulted in 66.3% inhibition) | |
| Mifepristone | RL95-2 | Endometrial Cancer | >12.7 (5.0 µg/mL resulted in 75.5% inhibition) | |
| Telapristone | T47D | Breast Cancer | Not explicitly stated, but effective at inhibiting proliferation |
Table 2: In Vivo Anti-Tumor Activity
| Compound | Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Mifepristone | Rat | Mammary Tumors | 10 mg/kg/day (prophylactic) | Doubled tumor latency period | |
| Mifepristone | Rat | Mammary Tumors | 2.5, 10, or 40 mg/kg/day (therapeutic) | 80-90% inhibition of tumor growth | |
| Telapristone | Rat | MNU-induced Mammary Carcinogenesis | 30 mg subcutaneous pellet over 84 days | Decreased tumor incidence from 85% to 35%; Reduced tumor burden from 2.6 g to 0.26 g |
Signaling Pathways and Mechanisms of Action
Mifepristone and telapristone exert their anti-cancer effects through distinct, though sometimes overlapping, signaling pathways.
Mifepristone
Mifepristone's anti-cancer activity is not strictly dependent on the presence of the classical nuclear progesterone receptor. Its mechanisms include:
-
Cell Cycle Arrest: Mifepristone induces a G0/G1 phase cell cycle arrest in endometrial cancer cells.
-
Apoptosis Induction: It can trigger apoptosis, potentially through the activation of p53 and regulation of Bcl-2 family proteins. In some ovarian cancer cells, it down-regulates Bcl-2 and up-regulates caspase-3 activity.
-
Glucocorticoid Receptor (GR) Antagonism: Mifepristone is also a potent GR antagonist, and this activity may contribute to its anti-cancer effects, particularly in cancers where GR is overexpressed.
-
Inhibition of PI3K-Akt and MAPK Signaling: In oral cancer cells, mifepristone has been shown to suppress migration and proliferation by inhibiting the PI3K-Akt and MAPK signaling pathways.
Telapristone
Telapristone is a more selective progesterone receptor antagonist with potent anti-progestin activity. Its mechanism of action in breast cancer involves:
-
PR Modulation: Telapristone competitively binds to the progesterone receptor, inhibiting PR-mediated gene expression. It reduces the recruitment of PR to chromatin and alters the recruitment of coregulators, such as the corepressor TRPS1.
-
Cell Cycle Arrest: It suppresses the G1/S transition in the cell cycle by inhibiting the expression of cyclin-dependent kinases 2 (CDK2) and 4 (CDK4).
-
Apoptosis Induction: Telapristone has been shown to induce apoptosis in mammary tumors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for cell viability and apoptosis assays.
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is based on the methodology used to assess the cytotoxicity of mifepristone and its derivatives.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis and was employed in studies investigating the effects of progesterone antagonists.
-
Cell Preparation:
-
Culture cancer cells to the desired confluency.
-
Treat cells with mifepristone, telapristone, or a vehicle control for the specified duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and then neutralize with serum-containing media.
-
Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
Both mifepristone and telapristone demonstrate promising anti-cancer properties, albeit through potentially different primary mechanisms. Mifepristone exhibits a broader, less receptor-dependent activity, suggesting its potential utility in a wider range of cancer types. Telapristone's selectivity for the progesterone receptor may offer a more targeted therapeutic approach with a potentially better side-effect profile, particularly in PR-positive breast cancers. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to identify patient populations that would most benefit from each agent. The experimental protocols and signaling pathway information provided in this guide offer a foundation for designing such future investigations.
References
- 1. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of endometrial cancer cell lines by mifepristone (RU 486) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cymipristone and Other Anti-Cancer Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cymipristone (ONC201) and Mifepristone with other established anti-cancer agents. This analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visualizations of key cellular pathways.
Executive Summary
This compound (ONC201) and Mifepristone are two promising compounds with distinct mechanisms of action against various cancers. This compound, a first-in-class small molecule, induces the integrated stress response and apoptosis in tumor cells, showing notable efficacy in preclinical models of solid and hematological malignancies and promising clinical activity, particularly in H3 K27M-mutant gliomas.[1][2][3] Mifepristone, a synthetic steroid, acts as a progesterone and glucocorticoid receptor antagonist, demonstrating anti-proliferative effects in several cancer types, including breast and ovarian cancers.[4][5] This guide offers a comparative overview of their efficacy, mechanisms of action, and relevant experimental protocols to inform further research and drug development.
Comparative Efficacy of Anti-Cancer Agents
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Mifepristone, and standard chemotherapeutic agents across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values (µM) of this compound (ONC201) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2 | |
| Various Breast Cancer Lines | Breast Cancer | 0.8 - 5 | |
| Various Endometrial Cancer Lines | Endometrial Cancer | 2.4 - 14 | |
| H3 K27M-mutant Glioma | Glioma | 0.5 |
Table 2: IC50 Values (µM) of Mifepristone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-OV-3 | Ovarian Cancer | 6.25 | |
| OV2008 | Ovarian Cancer | 6.91 | |
| A549 | Non-Small Cell Lung Cancer | ~10 | |
| H23 | Non-Small Cell Lung Cancer | ~10 | |
| HCC1937 | Triple-Negative Breast Cancer | 17.2 | |
| SUM149PT | Triple-Negative Breast Cancer | 11.3 |
Table 3: IC50 Values (µM) of Standard Chemotherapeutic Agents in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin | A549 | Non-Small Cell Lung Cancer | >32 (3h), 9.4 (24h), 0.027 (120h) | |
| SKOV-3 | Ovarian Cancer | 2 - 40 (24h) | ||
| Doxorubicin | MCF-7 | Breast Cancer | 8.306 | |
| MDA-MB-231 | Breast Cancer | 6.602 | ||
| A549 | Non-Small Cell Lung Cancer | >20 | ||
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | Varies (see reference) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (see reference) | ||
| T-47D | Breast Cancer (Luminal A) | Varies (see reference) | ||
| Various NSCLC Lines | Non-Small Cell Lung Cancer | >32 (3h), 9.4 (24h), 0.027 (120h) |
Mechanisms of Action and Signaling Pathways
This compound (ONC201)
This compound exerts its anti-cancer effects through a multi-faceted mechanism. It was initially identified as a TNF-related apoptosis-inducing ligand (TRAIL)-inducing compound. Its primary targets are the G protein-coupled receptor (GPCR) dopamine receptor D2 (DRD2) and the mitochondrial protease caseinolytic protease P (ClpP).
Key downstream effects include:
-
Activation of the Integrated Stress Response (ISR): ONC201 activates the ATF4/CHOP-mediated ISR, leading to the upregulation of Death Receptor 5 (DR5) and subsequent TRAIL-mediated apoptosis.
-
Inhibition of Akt/ERK Signaling: The drug inactivates the Akt and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.
-
Activation of Foxo3a: Inhibition of Akt/ERK leads to the nuclear translocation of the transcription factor Foxo3a, which further promotes the expression of TRAIL.
-
Mitochondrial Dysfunction: As an agonist of ClpP, ONC201 disrupts mitochondrial function and metabolism.
Mifepristone
Mifepristone's anti-cancer activity stems from its role as a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR). Its mechanisms are still under investigation but are thought to involve:
-
Suppression of Progesterone-Induced Blocking Factor (PIBF): By blocking the progesterone receptor, mifepristone may inhibit the production of PIBF, an immunosuppressive protein.
-
Modulation of PI3K/Akt and MAPK Signaling: Studies have shown that mifepristone can suppress the PI3K/Akt and MAPK signaling pathways, which are critical for cell proliferation and migration.
-
Cell Cycle Arrest: Mifepristone can induce cell cycle arrest at the G1/S transition, leading to an anti-proliferative effect.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the efficacy of anti-cancer agents are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of their viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the anti-cancer agent. Include a vehicle control.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the analysis of signaling pathway activation or inhibition.
Protocol:
-
Cell Lysis: Treat cells with the anti-cancer agent for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the anti-cancer agent and then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Clinical Trial Overview
This compound (ONC201)
Clinical trials have shown promising results for ONC201, particularly in patients with recurrent H3 K27M-mutant diffuse midline glioma. In these patients, ONC201 has demonstrated durable tumor regression and a favorable safety profile. Ongoing studies are further evaluating its efficacy as a monotherapy and in combination with other treatments for various cancers.
Mifepristone
Mifepristone has been evaluated in clinical trials for several cancers, including breast, ovarian, and meningioma. In a recent trial for luminal breast cancer, mifepristone treatment resulted in a significant decrease in the proliferation marker Ki67 in a majority of patients. Further research is needed to fully establish its role in cancer therapy.
Conclusion
This compound and Mifepristone represent two distinct and promising avenues for anti-cancer drug development. This compound's unique mechanism of targeting DRD2 and ClpP to induce the integrated stress response and apoptosis has shown significant potential, especially in difficult-to-treat gliomas. Mifepristone's activity as a hormonal antagonist provides a different therapeutic strategy, with demonstrated anti-proliferative effects in hormone-sensitive cancers. The data and protocols presented in this guide are intended to facilitate further investigation into these and other novel anti-cancer agents, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Unprecedented Results for a Deadly Glioma [atriumhealth.org]
- 2. Single-Agent ONC201 Induces Responses in Patients with Hard-to-Treat Recurrent High-Grade Glioma - Oncology Practice Management [oncpracticemanagement.com]
- 3. michiganmedicine.org [michiganmedicine.org]
- 4. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to cisplatin does not affect sensitivity of human ovarian cancer cell lines to mifepristone cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Progesterone Receptor Modulators in Xenograft Models: A Review of Mifepristone and Ulipristal Acetate
Disclaimer: Initial searches for "Cymipristone" did not yield specific information on its efficacy in xenograft models. This guide therefore provides a comparative analysis of two well-researched progesterone receptor modulators, Mifepristone and Ulipristal Acetate, to serve as a relevant resource for researchers and drug development professionals interested in this class of compounds.
This guide offers an objective comparison of the performance of Mifepristone and Ulipristal Acetate in various cancer xenograft models, supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data on the efficacy of Mifepristone and Ulipristal Acetate in different xenograft models.
Table 1: Efficacy of Mifepristone in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Glioblastoma | Glioblastoma xenografts | Radiation + Temozolamide + Mifepristone | Significant antitumoral effect compared to radiation alone or radiation with Temozolamide.[1] | [1][2] |
| Breast Cancer | T47D xenografts | Mifepristone | Inhibits tumor growth.[3] | [3] |
| Uterine Fibroids | Human fibroid xenografts in SCID mice | Mifepristone | Completely blocks the growth of human fibroid grafts and leads to their shrinkage. |
Table 2: Efficacy of Ulipristal Acetate (UPA) in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Breast Cancer | Patient-derived breast tumor (HBCx-34) xenografted in nude mice | UPA (42 days) | 30% reduction in tumor weight; 40% retardation in tumor growth; significant reduction in Ki-67, Cyclin D1, and PCNA expression; increase in cleaved PARP expression. | |
| Uterine Sarcoma | Cell line- and patient-derived xenograft (PDX) models | UPA | Significantly decreased tumor growth. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Patient-Derived Breast Cancer Xenograft Model (HBCx-34)
-
Animal Model: Nude mice.
-
Tumor Implantation: Patient-derived breast tumor (HBCx-34) was xenografted into the mice.
-
Treatment Groups:
-
Vehicle control
-
Ulipristal Acetate (UPA)
-
APR19 (a selective PR antagonist)
-
Progesterone (P4)
-
-
Drug Administration: Treatment was administered for 42 days.
-
Endpoint Analysis: Tumor weight and volume were measured. Immunohistochemistry was performed to analyze the expression of Ki-67, Cyclin D1, proliferating cell nuclear antigen (PCNA), and cleaved poly(ADP-ribose) polymerase (PARP).
Glioblastoma Xenograft Model
-
Cell Line: Glioblastoma cell lines.
-
Animal Model: Not specified in the abstract, but typically immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneous injection of glioblastoma cells.
-
Treatment Groups:
-
Radiation alone
-
Radiation + Temozolamide
-
Radiation + Temozolamide + Mifepristone
-
-
Endpoint Analysis: Tumor growth was evaluated by measuring tumor size with a caliper and metabolic activity via microPET/CT scanner. Gene expression of angiogenic factors like VEGF was determined using quantitative real-time PCR.
Uterine Sarcoma Xenograft and PDX Model
-
Cell Lines: Uterine sarcoma cell lines (MES-SA, SK-UT-1, SK-LMS-1).
-
Animal Model: Xenograft and patient-derived xenograft (PDX) mouse models.
-
Treatment: Ulipristal Acetate (UPA).
-
Endpoint Analysis: Tumor growth was monitored. In vitro studies accompanying the xenograft models assessed cell growth, apoptosis (caspase-3 activity), cell migration, and expression of MMP-2 and CCL2. The STAT3 signaling pathway was also investigated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Progesterone Receptor Modulators (PRMs).
Caption: General experimental workflow for xenograft model studies.
References
- 1. Mifepristone improves chemo-radiation response in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone improves chemo-radiation response in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Mifepristone Treatment in Patients with Breast Cancer Selected by the Progesterone Receptor Isoform Ratio: Results from the MIPRA Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Cymipristone (ONC201/Imipridone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anti-cancer agent Cymipristone, more accurately known as ONC201 or by its chemical class, Imipridone, with established therapies for high-grade gliomas. We present a cross-validation of its unique mechanism of action, supported by experimental data and detailed protocols to facilitate reproducible research.
Introduction to ONC201 (Imipridone)
ONC201 is a first-in-class, orally active small molecule that has shown significant promise in the treatment of various cancers, most notably H3K27M-mutant diffuse midline gliomas.[1][2] Its ability to cross the blood-brain barrier makes it a particularly valuable candidate for neurological malignancies.[3] The mechanism of action of ONC201 is multifaceted, distinguishing it from traditional chemotherapeutic agents and other targeted therapies.[4][5]
Comparison of Mechanisms of Action
ONC201 exhibits a dual mechanism of action involving antagonism of the dopamine receptor D2 (DRD2) and allosteric agonism of the mitochondrial protease ClpP. This unique combination triggers a cascade of events leading to the integrated stress response and, ultimately, cancer cell apoptosis. Below is a comparison with standard-of-care and other therapies used in the treatment of glioblastoma.
Table 1: Comparison of Drug Mechanisms and Pharmacological Parameters
| Drug | Primary Mechanism of Action | Binding Affinity / Potency | Key Signaling Pathways Affected |
| ONC201 (Imipridone) | DRD2/DRD3 antagonist; ClpP agonist. | DRD2/DRD3 Ki: 3 µM | Integrated Stress Response (ISR), TRAIL-mediated apoptosis, Akt/ERK inactivation. |
| Temozolomide | DNA alkylating agent (methylates guanine). | N/A | DNA damage response, apoptosis. |
| Bevacizumab | Monoclonal antibody against VEGF-A. | N/A | Angiogenesis inhibition. |
| Lomustine (CCNU) | DNA and RNA alkylating agent (nitrosourea). | N/A | DNA damage response, cell cycle arrest. |
Table 2: Comparison of Clinical Efficacy in Glioblastoma
| Drug | Overall Response Rate (ORR) | Median Overall Survival (OS) | Key Clinical Insights |
| ONC201 (in H3K27M-mutant glioma) | 20% (RANO-HGG criteria). | 21.7 months (pre-recurrence treatment). | Durable responses observed; well-tolerated. |
| Temozolomide (with radiation) | N/A (standard of care) | ~15 months | Efficacy is often limited by MGMT promoter methylation status. |
| Bevacizumab (recurrent GBM) | 20-30% | 8.7-9.2 months | Primarily provides progression-free survival benefit. |
| Lomustine (recurrent GBM) | Variable | ~8 months | Used in recurrent settings, often in combination. |
Signaling Pathways
The signaling cascade initiated by ONC201 is distinct from that of traditional DNA-damaging agents.
Caption: ONC201 Signaling Pathway.
In contrast, the mechanism of an alkylating agent like Temozolomide is more direct.
Caption: Temozolomide Mechanism of Action.
Experimental Protocols
The following are representative protocols for assays used to characterize the mechanism of action of ONC201 and its alternatives.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of a compound on cell proliferation.
-
Cell Seeding : Plate glioma cells (e.g., U-87 MG, T98G) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment : Prepare serial dilutions of the test compound (e.g., ONC201, Temozolomide) in the culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation : Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading : Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
Data Analysis : Normalize the luminescence readings to vehicle-treated control wells to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
Caption: Cell Viability Assay Workflow.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation states within a signaling pathway.
-
Sample Preparation :
-
Treat cultured cells with the drug for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt, anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Conclusion
This compound (ONC201) presents a novel and promising mechanism of action for the treatment of high-grade gliomas, particularly those with H3K27M mutations. Its dual targeting of DRD2/3 and ClpP distinguishes it from traditional DNA alkylating agents and anti-angiogenic therapies. The provided experimental protocols offer a framework for further investigation and cross-validation of these findings. As research continues, the unique signaling pathways engaged by ONC201 may offer new therapeutic avenues and opportunities for combination therapies in neuro-oncology.
References
- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 4. Discovery and clinical introduction of first-in-class imipridone ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of ONC201 (Imipridone) and Standard Chemotherapy in High-Grade Gliomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug ONC201, a first-in-class imipridone, and standard-of-care chemotherapy, primarily temozolomide (TMZ), for the treatment of high-grade gliomas. The information is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and relevant experimental protocols.
At a Glance: ONC201 vs. Temozolomide
| Feature | ONC201 (Dordaviprone) | Temozolomide (TMZ) |
| Primary Indication | Recurrent H3 K27M-mutant diffuse midline glioma.[1] | Newly diagnosed glioblastoma multiforme (in combination with radiotherapy), anaplastic astrocytoma.[1] |
| Mechanism of Action | Dopamine receptor D2/3 (DRD2/3) antagonist and caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP) agonist, leading to an integrated stress response and induction of the TRAIL pathway.[1] | Alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and apoptosis.[1][2] |
| Route of Administration | Oral. | Oral, Intravenous. |
| Key Resistance Mechanism | Under investigation. | O6-methylguanine-DNA methyltransferase (MGMT) expression. |
| Status | Under clinical investigation (Phase 3 ACTION trial ongoing for newly diagnosed H3 K27M-mutant diffuse glioma). | FDA-approved standard of care. |
Efficacy Data
Direct comparative clinical trials between ONC201 and temozolomide are limited. The ongoing Phase 3 ACTION trial is evaluating ONC201 in newly diagnosed H3 K27M-mutant diffuse glioma, but it is a placebo-controlled study following initial radiotherapy, not a direct comparison with a chemotherapy arm. However, data from separate preclinical and clinical studies offer insights into their respective efficacies.
Preclinical Efficacy: A Head-to-Head Look
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency in preclinical studies.
| Glioma Cell Line | ONC201 IC50 (µM) | Temozolomide IC50 (µM) | MGMT Status |
| U251 | 2.5 | >1000 | Unmethylated |
| T98G | 5 | >1000 | Unmethylated |
| A172 | 1 | 100 | Methylated |
Source: BenchChem
Preclinical studies have shown that ONC201 is effective in glioma cell lines, including those resistant to temozolomide (U251 and T98G). Furthermore, there is emerging evidence of a synergistic effect when ONC201 is combined with temozolomide and radiotherapy.
Clinical Efficacy
ONC201:
In a pooled analysis of clinical trials for patients with H3K27M-mutant diffuse midline glioma, ONC201 demonstrated an overall response rate of 20.0%. For patients with nonrecurrent disease treated with ONC201, the median overall survival was nearly 22 months, with almost a third of patients living longer than two years. In patients with recurrent H3K27M-mutant diffuse midline glioma, the median overall survival from recurrence was 9.3 months.
Temozolomide:
For newly diagnosed glioblastoma, the addition of temozolomide to radiotherapy increases the two-year survival rate from 10.4% to 26.5% and the median survival from 12.1 months to 14.6 months. In recurrent glioblastoma, the 6-month progression-free survival rate with temozolomide is approximately 21%.
Signaling Pathways and Experimental Workflows
ONC201 Signaling Pathway
Caption: ONC201 mechanism of action in cancer cells.
Temozolomide Mechanism of Action
Caption: Temozolomide's mechanism of DNA alkylation.
General Clinical Trial Workflow
Caption: A simplified workflow for a randomized clinical trial.
Experimental Protocols
ONC201 Administration in Clinical Trials
The administration of ONC201 in clinical trials has been evaluated across various dosing schedules.
Table 3: ONC201 Dosing Regimens in Adult Clinical Trials
| Clinical Trial Identifier | Phase | Patient Population | ONC201 Dose | Administration Frequency | Treatment Cycle |
| NCT02525692 | II | Recurrent Glioblastoma | 625 mg | Once every 3 weeks | 21 days |
| NCT03295396, NCT02525692 (H3 K27M arms) | II | Recurrent H3 K27M-mutant Diffuse Midline Glioma | 625 mg | Once weekly | Not specified |
| ACTION (NCT05580562) | III | Newly Diagnosed H3 K27M-mutant Diffuse Glioma | 625 mg | Once or twice weekly | Not specified |
Source: BenchChem
Table 4: ONC201 Dosing Regimens in Pediatric Clinical Trials
| Clinical Trial Identifier | Phase | Patient Population | ONC201 Dose | Administration Frequency | Treatment Cycle |
| NCT03416530 | I | Recurrent/Refractory H3 K27M-mutant Glioma | Weight-based scaling of 625 mg adult dose | Once weekly | Not specified |
| NCT03416530 (Arm G) | I | Recurrent/Refractory H3 K27M-mutant Glioma | Weight-based scaling of 625 mg adult dose | Twice weekly (consecutive days) | Not specified |
Source: BenchChem
Temozolomide Administration (Stupp Protocol)
The standard protocol for newly diagnosed glioblastoma involves concurrent radiotherapy and temozolomide, followed by adjuvant temozolomide.
-
Concurrent Phase: Temozolomide is administered orally at a dose of 75 mg/m² daily for 6 weeks, alongside radiation therapy.
-
Adjuvant Phase: Following a 4-week break, patients receive 6 cycles of temozolomide. Each cycle consists of temozolomide at 150-200 mg/m² orally for 5 consecutive days, followed by a 23-day rest period.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of ONC201 and temozolomide on glioma cell lines.
Procedure:
-
Cell Seeding: Plate glioma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of ONC201 or temozolomide. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Growth Assessment (Orthotopic Xenograft Model)
Objective: To evaluate the in vivo efficacy of ONC201 and temozolomide in a mouse model of glioblastoma.
Procedure:
-
Cell Implantation: Intracranially implant human glioblastoma cells (e.g., U251) into immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, ONC201, temozolomide, combination therapy).
-
Drug Administration: Administer the drugs according to the specified dosing schedule and route.
-
Tumor Burden and Survival Monitoring: Continue to monitor tumor burden and survival of the mice over time.
-
Data Analysis: Compare tumor growth rates and overall survival between the different treatment groups.
References
Assessing the Specificity of Mifepristone for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mifepristone, a selective progesterone receptor modulator (SPRM), and its specificity for cancer cells. While the initial query focused on "Cymipristone," no substantive scientific data could be found under this name, suggesting a possible misspelling or reference to a non-public compound. Consequently, this guide focuses on the well-researched and structurally similar SPRM, mifepristone, as a relevant and informative substitute.
Mifepristone has demonstrated significant anti-cancer properties in a variety of preclinical and clinical studies. This document synthesizes available quantitative data, details common experimental protocols for assessing anti-cancer agent specificity, and visualizes key signaling pathways involved in its mechanism of action.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity (IC50 values) and in vivo tumor growth inhibition of mifepristone in comparison to other anti-cancer agents. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited studies.
Table 1: In Vitro Cytotoxicity (IC50) of Mifepristone and Comparative Agents in Cancer Cell Lines
| Cell Line | Cancer Type | Mifepristone IC50 | Comparative Agent | Comparative Agent IC50 |
| Ovarian Cancer | ||||
| SK-OV-3 | Ovarian Carcinoma | ~6.25 µM[1] | Doxorubicin | Not directly compared |
| Caov-3 | Ovarian Adenocarcinoma | Growth inhibited by 20 µM[1] | Doxorubicin | Not directly compared |
| OV2008 | Ovarian Carcinoma | ~6.91 µM[1] | Doxorubicin | Not directly compared |
| IGROV-1 | Ovarian Carcinoma | Growth inhibited by 20 µM[1] | Doxorubicin | Not directly compared |
| Breast Cancer | ||||
| MCF-7 (ER+) | Breast Adenocarcinoma | Dose-dependent inhibition[2] | Tamoxifen | 10.045 µM |
| MDA-MB-231 (ER-) | Breast Adenocarcinoma | Dose-dependent inhibition | Tamoxifen | 2230 µM |
| Endometrial Cancer | ||||
| HEC-1-A | Endometrial Adenocarcinoma | 16 µg/ml | Not specified | Not specified |
| Ishikawa | Endometrial Adenocarcinoma | 19 µg/ml | Not specified | Not specified |
| Non-Small Cell Lung Cancer | ||||
| A549 | Lung Carcinoma | ~10 µM | Cisplatin | ~2.5x higher than H23 |
| H23 | Lung Adenocarcinoma | ~10 µM | Cisplatin | Not specified |
Table 2: In Vivo Tumor Growth Inhibition of Mifepristone and Comparative Agents
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition |
| Ovarian Cancer Xenograft (Cisplatin-resistant) | |||
| Mifepristone + Cisplatin | Not specified | 70.48% | |
| Cisplatin alone | Not specified | 21.55% | |
| Breast Cancer Xenograft (MCF-7) | |||
| Mifepristone + Tamoxifen | Not specified | Complete inhibition/prevention | |
| Mifepristone alone | Not specified | Retardation of tumor progression | |
| Tamoxifen alone | Not specified | Retardation of tumor progression | |
| Spontaneous Breast Cancer (C3H mice) | |||
| Tamoxifen | 5 mg/Kg | 61.56% |
Alternative Therapeutic Agents: A Brief Overview
Tamoxifen: A selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer. It acts as an estrogen antagonist in breast tissue.
ONC201 (Imipridone): A first-in-class small molecule that acts as a dopamine receptor D2 (DRD2) antagonist and an allosteric agonist of the mitochondrial protease ClpP. Its mechanism is distinct from SPRMs and it has shown efficacy in various preclinical and clinical settings, particularly in brain tumors.
Antineoplastons: A group of peptides and amino acid derivatives investigated as an alternative cancer therapy. Clinical trial results have been published, with some studies reporting objective responses in a percentage of patients with certain types of brain tumors. However, their efficacy remains a subject of debate within the scientific community.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an anti-cancer agent's specificity and efficacy. Below are summaries of standard protocols for key in vitro assays.
1. Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony (a clone) after treatment with a cytotoxic agent. It is a measure of reproductive cell death.
-
Cell Plating: A known number of cells are seeded into multi-well plates.
-
Treatment: Cells are exposed to varying concentrations of the test compound (e.g., mifepristone) for a defined period.
-
Incubation: The drug is removed, and cells are incubated in fresh medium for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in control (untreated) wells.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following drug treatment.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound for a specific duration.
-
Harvesting and Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). RNase is often added to prevent the staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.
-
Data Interpretation: The data is presented as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. Peaks corresponding to G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases are analyzed to determine the percentage of cells in each phase.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by mifepristone and a typical experimental workflow for assessing its anti-cancer effects.
Mechanism of Action and Specificity
Mifepristone's anti-cancer activity is multifaceted. While it is a known progesterone receptor (PR) antagonist, it has been shown to inhibit the growth of cancer cells that are both PR-positive and PR-negative. This suggests that its mechanism of action extends beyond simple PR blockade.
Key mechanisms include:
-
Cell Cycle Arrest: Mifepristone induces a G1-S phase cell cycle arrest in cancer cells. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, which in turn inhibit the activity of CDK2, a key regulator of the G1-S transition.
-
Inhibition of Signaling Pathways: Mifepristone has been shown to suppress the PI3K/Akt and MAPK signaling pathways, which are crucial for cell proliferation, survival, and migration in many cancers.
-
Induction of Apoptosis: While primarily cytostatic at lower concentrations, at higher doses mifepristone can induce apoptosis (programmed cell death) in cancer cells.
-
Synergistic Effects: Mifepristone has demonstrated synergistic or additive anti-cancer effects when combined with other therapies, such as chemotherapy (cisplatin) and endocrine therapy (tamoxifen). This suggests its potential to overcome drug resistance and enhance the efficacy of existing treatments.
The specificity of mifepristone for cancer cells appears to be favorable, as it has shown limited toxicity to normal cells in preclinical studies. However, further research is needed to fully elucidate the molecular determinants of its selective anti-tumor activity.
References
Independent Verification of Mifepristone's Therapeutic Potential in Uterine Fibroids: A Comparative Guide
This guide provides an objective comparison of mifepristone's performance with other therapeutic alternatives for the management of uterine fibroids, supported by experimental data from clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of mifepristone's therapeutic potential.
Comparative Efficacy and Safety of Medical Treatments for Uterine Fibroids
The following tables summarize the quantitative data from clinical trials on the efficacy and safety of mifepristone compared to another selective progesterone receptor modulator (SPRM), ulipristal acetate, and a gonadotropin-releasing hormone (GnRH) agonist, leuprolide acetate.
Table 1: Efficacy of Medical Treatments for Uterine Fibroids
| Therapeutic Agent | Dosage | Duration of Treatment | Primary Outcome Measure | Result | Citation |
| Mifepristone | 5 mg/day | 3 months | Reduction in fibroid volume | 28.5% reduction | [1] |
| 5 mg/day | 3 months | Reduction in fibroid volume | 45.5% reduction | [2] | |
| 10 mg/day | 3 months | Reduction in fibroid volume | Not significantly different from 5mg | ||
| 25 mg/day | 3 months | Reduction in fibroid volume | 37.5% reduction | [3] | |
| 5 mg/day | 3 months | Amenorrhea rate | 93.1% | [1] | |
| 2.5 mg/day | 3 months | Amenorrhea rate | Significantly lower than 5mg group | [2] | |
| Ulipristal Acetate | 5 mg/day | 13 weeks | Control of uterine bleeding (PBAC score <75) | 91% of patients | |
| 10 mg/day | 13 weeks | Control of uterine bleeding (PBAC score <75) | 92% of patients | ||
| 5 mg/day | 13 weeks | Median change in total fibroid volume | -21% | ||
| 10 mg/day | 13 weeks | Median change in total fibroid volume | -12% | ||
| 5 or 10 mg/day | 13 weeks | Amenorrhea rate | 73% (5mg), 82% (10mg) | ||
| Leuprolide Acetate | 3.75 mg IM every 4 weeks | 24 weeks | Mean reduction in uterine volume | 45% | |
| 3.75 mg IM every 4 weeks | 24 weeks | Resolution of menorrhagia | 97% of patients |
Table 2: Safety and Tolerability of Medical Treatments for Uterine Fibroids
| Therapeutic Agent | Common Adverse Events | Serious Adverse Events | Citation |
| Mifepristone | Hot flushes, nausea, vomiting, fatigue, endometrial thickening without atypia | Venous thrombosis (rare), ectopic pregnancy (rare) | |
| Ulipristal Acetate | Headache, breast tenderness | Uterine hemorrhage (rare) | |
| Leuprolide Acetate | Hypoestrogenic effects (hot flushes, vaginitis, sweating, change in breast size) | Premature treatment termination due to side effects (8% of patients) |
Experimental Protocols
The following are detailed methodologies for key clinical trials cited in this guide.
Mifepristone for Uterine Leiomyomata (NCT00133705)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Premenopausal women aged 18 years or older with symptomatic uterine fibroids, a uterine volume of at least 160 cc, and at least one fibroid with a diameter of 2.5 cm or greater.
-
Intervention: Participants were randomized to receive either 5 mg of mifepristone or a placebo daily for 6 months.
-
Primary Outcome Measure: The primary outcome was the change in the disease-specific quality of life, as measured by the Uterine Fibroid Symptom and Quality of Life (UFS-QOL) scale.
-
Secondary Outcome Measures: Secondary outcomes included changes in global quality of life, pain, bleeding, tumor size (assessed by ultrasound), and endometrial effects (assessed by biopsy). Uterine blood flow was also examined.
-
Inclusion Criteria: Included having at least moderate symptoms of menorrhagia or pelvic pain/pressure and a UFS-QOL score of 39 or greater.
-
Exclusion Criteria: Included current or planned pregnancy, menopause, untreated abnormal pap smear, and contraindications to mifepristone such as adrenal insufficiency or active liver disease.
Ulipristal Acetate for Uterine Fibroids (PEARL I)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Women with symptomatic uterine fibroids, excessive uterine bleeding (Pictorial Blood-Loss Assessment Chart [PBAC] score > 100), and anemia (hemoglobin ≤ 10.2 g/dL).
-
Intervention: Patients were randomly assigned to receive oral ulipristal acetate at a dose of 5 mg per day, 10 mg per day, or placebo for up to 13 weeks. All participants also received iron supplementation.
-
Primary Outcome Measures: The co-primary efficacy endpoints were the control of uterine bleeding (PBAC score < 75) and the reduction of fibroid volume at week 13.
-
Assessment: Uterine bleeding was assessed using the PBAC. Fibroid volume was measured by ultrasound. Endometrial changes were evaluated by biopsy.
Leuprolide Acetate for Uterine Leiomyomata
-
Study Design: A double-blind, placebo-controlled, multicenter study.
-
Participants: Women with uterine leiomyomata.
-
Intervention: Participants were treated with the GnRH agonist leuprolide acetate depot at a dose of 3.75 mg intramuscularly every 4 weeks or a placebo for 24 weeks.
-
Efficacy Parameters: The primary efficacy parameters were the changes in uterine and fibroid volume, as well as the resolution or improvement of fibroid-related symptoms such as menorrhagia.
-
Assessment: Uterine and fibroid volumes were assessed by ultrasound or MRI.
Visualizations
Signaling Pathway of Mifepristone
Mifepristone is a selective progesterone receptor modulator (SPRM) that competitively binds to the intracellular progesterone receptor (PR), thereby blocking the action of progesterone. This antagonism leads to a cascade of downstream effects that contribute to its therapeutic action in uterine fibroids.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing different medical treatments for uterine fibroids.
References
Antiprogestin Performance Against Cancer Cell Lines: A Comparative Analysis of Mifepristone and Onapristone
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for cancer is evolving, with a renewed focus on targeting progesterone receptor (PR) signaling. Antiprogestins, compounds that modulate or antagonize the activity of the progesterone receptor, have emerged as a promising therapeutic strategy in various malignancies. This guide provides a comparative overview of the in-vitro performance of two key antiprogestins, Mifepristone (a Type II antiprogestin) and Onapristone (a Type I antiprogestin), against a panel of cancer cell lines.
While the initial query sought data on Cymipristone, a thorough review of published literature revealed a lack of specific data on this compound's activity against cancer cell lines. Therefore, this guide focuses on the more extensively studied antiprogestins, Mifepristone and Onapristone, to provide a valuable resource for researchers in the field.
Quantitative Performance Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values and observed cellular effects of Mifepristone and Onapristone in various cancer cell lines, based on published studies.
Table 1: IC50 Values of Mifepristone in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Endometrial Cancer | HEC-1-A | ~40.2 (16 µg/ml) | [1] |
| Ishikawa | ~47.8 (19 µg/ml) | [1] | |
| Ovarian Cancer | SK-OV-3 | 6.25 | [2] |
| OV2008 | 6.91 | [2] | |
| Non-Small Cell Lung Cancer | A549 | ~10 | [3] |
| H23 | ~10 | ||
| Cervical Cancer | HeLa/MMC (MMC-resistant) | >50 (20 µg/ml showed 8.67% inhibition) | |
| HeLa (parental) | >50 (20 µg/ml showed 33.69% inhibition) |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Table 2: Cellular Effects of Mifepristone and Onapristone
| Compound | Cancer Cell Line(s) | Effect | Citation |
| Mifepristone | U87MG, MCF-7, PC-3, SK-OV-3 | G1 cell cycle arrest | |
| HEC-1-A, Ishikawa | G0 phase accumulation | ||
| SK-OV-3 | G1/S phase arrest | ||
| HepG2, Huh7, J7 (Hepatoma) | G1 phase arrest and apoptosis | ||
| T47D (Breast Cancer) | Dose-dependent apoptosis | ||
| TYS, SAS-H1 (Oral Cancer) | Reduced proliferation and migration | ||
| Onapristone | T47-D, SK-BR-3 (Breast Cancer) | G0/G1 phase accumulation | |
| T47-D | 39% growth inhibition | ||
| SK-BR-3 | 17% growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of antiprogestins.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the antiprogestin (e.g., Mifepristone or Onapristone) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Culture cells with the desired concentrations of the antiprogestin for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways of Mifepristone
Mifepristone has been shown to exert its anticancer effects through the modulation of several key signaling pathways. At lower concentrations, it can induce a cytostatic effect, while at higher doses, it can trigger apoptosis. The diagram below illustrates the putative signaling pathways affected by Mifepristone.
Caption: Putative signaling pathways modulated by Mifepristone in cancer cells.
General Experimental Workflow for In-Vitro Drug Testing
The following diagram outlines a typical workflow for assessing the efficacy of a compound against cancer cell lines.
Caption: A generalized workflow for in-vitro anticancer drug evaluation.
Comparative Summary and Future Directions
Mifepristone demonstrates broad-spectrum anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, often independent of progesterone receptor expression. Its effects are mediated through the modulation of key cell cycle regulators and signaling pathways, including the PI3K/Akt and MAPK pathways.
Onapristone, a pure progesterone receptor antagonist, also exhibits growth inhibitory effects, particularly in PR-positive breast cancer cells, by inducing cell cycle arrest. Unlike Mifepristone, which has mixed agonist/antagonist properties, Onapristone is a Type I antagonist that prevents the PR from binding to DNA.
The data presented in this guide underscore the potential of antiprogestins as a therapeutic class in oncology. Further research, including head-to-head comparative studies and investigations into synergistic combinations with other anticancer agents, is warranted to fully elucidate their clinical utility. The development of predictive biomarkers to identify patient populations most likely to respond to antiprogestin therapy will also be critical for their successful clinical translation.
References
- 1. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mifepristone inhibits non-small cell lung carcinoma cellular escape from DNA damaging cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
An Objective Analysis of Mifepristone, Ulipristal Acetate, and Telapristone for Researchers and Drug Development Professionals
Introduction
While specific safety data for Cymipristone is not publicly available at this time, a comprehensive understanding of the safety profiles of structurally and functionally related compounds is crucial for any new chemical entity in this class. This guide provides a comparative safety benchmark of three prominent progesterone receptor modulators (PRMs): Mifepristone, Ulipristal Acetate, and Telapristone. These compounds, which share a '-pristone' suffix, are selective progesterone receptor modulators (SPRMs) with a range of clinical applications and have been the subject of extensive safety evaluations.[1][2][3][4][5]
This guide summarizes key quantitative safety data, outlines the experimental protocols from which these data were derived, and provides a visual representation of the common signaling pathway to aid researchers in contextualizing the potential safety landscape for novel PRMs.
Comparative Safety Data of Progesterone Receptor Modulators
The following table summarizes the adverse events reported for Mifepristone, Ulipristal Acetate, and Telapristone from clinical trials and post-marketing surveillance. It is important to note that the reported frequencies of adverse events can be influenced by the dosage, duration of treatment, and the specific patient population being studied.
| Adverse Event Category | Mifepristone | Ulipristal Acetate | Telapristone |
| Common Adverse Events | Nausea, vomiting, diarrhea, headache, dizziness, weakness, fever, chills. | Headache (18%), nausea (12%), abdominal and upper abdominal pain (12%). | N/A (Development halted due to safety concerns) |
| Serious Adverse Events | Heavy bleeding, serious infections (rare), ruptured ectopic pregnancy. | Ectopic pregnancy, miscarriage. | Dose-dependent hepatotoxicity, elevated liver enzymes meeting Hy's Law criteria. |
| Mortality Rate | Estimated at 1.1 per 100,000 users. Another report estimates 0.53 deaths per 100,000 medication abortions. The FDA reports 32 deaths since 2000, though causality is not always clear. | No specific mortality rate reported in the provided search results. Post-marketing data from over 1 million users did not raise new safety concerns. | N/A (Development halted before widespread use) |
| Key Safety Concerns | Bleeding and infections. | Potential for liver toxicity with chronic use. | Liver toxicity. |
Experimental Protocols
The safety data presented in this guide are derived from a variety of study types, primarily clinical trials for specific indications. The methodologies for these key experiments are summarized below to provide context for the data.
Mifepristone Safety Evaluation:
-
Methodology: Safety data for mifepristone is extensively documented through large-scale clinical trials for medical abortion and post-marketing surveillance. For example, a study analyzing data from the Planned Parenthood Federation of America collected information on complications requiring hospital treatment from 2001 to 2004. The FDA also maintains a post-marketing adverse events summary.
-
Endpoints: Key safety endpoints include the incidence of heavy bleeding, infections, ongoing pregnancies, and mortality.
Ulipristal Acetate Safety Evaluation:
-
Methodology: The safety of ulipristal acetate has been evaluated in multicenter clinical trials for emergency contraception and the treatment of uterine fibroids. Post-marketing pharmacovigilance data has also been collected and analyzed from over a million users to identify any new safety signals.
-
Endpoints: Common adverse reactions, pregnancy outcomes (including ectopic pregnancies), and effects on endometrial histology are key safety parameters.
Telapristone Safety Evaluation:
-
Methodology: Telapristone's safety was assessed in Phase I and II clinical trials for indications such as endometriosis and uterine fibroids. These studies involved single and multiple dosing regimens with monitoring of pharmacokinetic and safety profiles.
-
Endpoints: The primary safety concern that emerged was hepatotoxicity, monitored through liver function tests (e.g., ALT, AST levels).
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of these compounds and a typical experimental workflow for assessing their effects, the following diagrams are provided.
Caption: Mechanism of Selective Progesterone Receptor Modulator (SPRM) Action.
Caption: Generalized Preclinical Safety Assessment Workflow for a Novel Compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective progesterone receptor modulators and reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising selective progesterone receptor modulators: what's new in female contraception? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Foundational Research on the Anti-Cancer Compound Imipridone ONC201
A comparative guide for researchers and drug development professionals on the key findings and experimental replication of the first-in-class anti-cancer agent, Imipridone ONC201.
The compound, initially identified as TIC10, is a novel small molecule that has demonstrated significant anti-tumor activity across a range of cancers, both in preclinical models and clinical trials. This guide provides a comprehensive overview of the foundational studies that established the mechanism of action and efficacy of ONC201, offering a resource for researchers seeking to replicate or build upon these pivotal findings.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
ONC201, the founding member of the imipridone class of anti-cancer compounds, exhibits a unique mechanism of action that distinguishes it from traditional chemotherapeutics.[1][2][3][4][5] Its primary modes of action include the induction of the integrated stress response (ISR), antagonism of the dopamine receptor D2 (DRD2), and activation of the mitochondrial protease ClpP.
The activation of the ISR is a key event in ONC201's anti-cancer activity. This leads to the upregulation of the pro-apoptotic ligand TRAIL and its receptor, DR5, independent of the tumor suppressor p53. This p53-independent mechanism is a significant advantage, as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies.
Furthermore, ONC201 acts as a selective antagonist of DRD2, a receptor overexpressed in various malignancies. This antagonism, coupled with the inactivation of the Akt and ERK signaling pathways, leads to the activation of the transcription factor Foxo3a, which further promotes TRAIL expression.
More recent studies have identified the mitochondrial caseinolytic protease P (ClpP) as a direct target of ONC201. The activation of ClpP disrupts mitochondrial function, leading to metabolic stress and apoptosis in cancer cells. This multi-faceted mechanism, targeting both cell signaling and metabolism, contributes to the broad and potent anti-tumor effects of ONC201.
Key Preclinical and Clinical Findings
Foundational preclinical studies demonstrated the efficacy of ONC201 in a wide array of cancer cell lines and animal models, including those resistant to standard therapies. A significant finding was its ability to cross the blood-brain barrier, making it a promising candidate for treating aggressive brain tumors like glioblastoma.
Clinical trials have since confirmed the promising preclinical data. The first-in-human trial of ONC201 established its safety and recommended phase II dose. Subsequent phase II studies have shown remarkable responses in patients with recurrent, high-grade gliomas, particularly those with the H3 K27M mutation. In this patient population, ONC201 monotherapy has led to durable tumor regressions and improved overall survival.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational ONC201 studies, providing a basis for comparison with alternative therapies.
| Preclinical Efficacy | |
| Parameter | Finding |
| In vitro IC50 | Varies by cell line, generally in the low micromolar range. |
| In vivo tumor growth inhibition | Significant reduction in tumor volume in various xenograft models (e.g., colorectal, glioblastoma). |
| TRAIL Induction | Significant upregulation of TRAIL and DR5 expression in cancer cells post-treatment. |
| Akt/ERK Inhibition | Dose-dependent decrease in the phosphorylation of Akt and ERK. |
| Clinical Efficacy in H3 K27M-Mutant Glioma | |
| Parameter | Finding |
| Objective Response Rate (ORR) | 20% by RANO-HGG criteria. |
| Median Duration of Response (DOR) | 11.2 months. |
| Median Overall Survival (pre-recurrence treatment) | 21.7 months. |
| Median Overall Survival (post-recurrence treatment) | 9.3 months. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication of the foundational findings.
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of ONC201 or a vehicle control for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression model.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with ONC201 for the desired time points, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, TRAIL, DR5, GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment and control groups. Administer ONC201 orally at the desired dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows associated with ONC201's mechanism of action.
Caption: ONC201's multi-targeted mechanism of action.
Caption: Western blot workflow for pathway analysis.
Caption: In vivo xenograft study workflow.
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Discovery and clinical introduction of first-in-class imipridone ONC201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and clinical introduction of first-in-class imipridone ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cymipristone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Cymipristone, a compound often used in research, requires a structured and informed disposal process. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal protocol based on the known hazards of its parent compound, Mifepristone, and general best practices for laboratory chemical waste management. All personnel handling this compound should treat it as a hazardous substance.
Hazard Assessment and Waste Classification
-
Reproductive Toxicity (H360): May damage fertility or the unborn child.
-
Harmful (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritant (H315, H319): Causes skin and serious eye irritation.
A comparative toxicity study in rats indicated that both Mifepristone and its metabolite, Metapristone (this compound), exhibit reversible liver toxicity at high doses. Based on this information, this compound waste should be managed as hazardous waste .
Quantitative Data Summary
| Compound | Hazard Classification | Primary Concerns |
| Mifepristone (Parent Compound) | H360, H362, H302, H312, H332, H315, H319 | Reproductive toxicity, harmful if ingested, inhaled or in contact with skin, skin/eye irritant |
| This compound (Metapristone) | Assumed Hazardous (based on parent compound and toxicity data) | Potential reproductive toxicity and hepatotoxicity |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and associated materials. This procedure is designed to comply with general laboratory safety standards and regulations such as those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused or expired pure compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, and bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions from experiments, in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (e.g., needles, syringes, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
3. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "Metapristone"), and a clear description of the contents (e.g., "Solid this compound Waste," "Aqueous solution of this compound"). Include the accumulation start date.
4. Storage:
-
Store hazardous waste containers in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.
5. Disposal Request:
-
Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
